molecular formula C6H11FO2 B6264500 4-fluoro-4-methylpentanoic acid CAS No. 1383116-40-2

4-fluoro-4-methylpentanoic acid

Cat. No.: B6264500
CAS No.: 1383116-40-2
M. Wt: 134.15 g/mol
InChI Key: RKHCMZJEQQUZFV-UHFFFAOYSA-N
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Description

4-Fluoro-4-methylpentanoic acid is a fluorinated organic compound with the molecular formula C6H11FO2 and a molecular weight of 134.14 g/mol . Its structure features a terminal carboxylic acid group and a central fluoro-substituted tertiary carbon, making it a valuable bifunctional building block in medicinal chemistry and organic synthesis . The compound's CAS Number is 1383116-40-2 . This compound serves as a critical precursor in the synthesis of complex molecules with potential biological activity. Research indicates that structurally similar pentanoic acid derivatives, when incorporated into molecular frameworks such as rhodanine, demonstrate significant antibacterial properties . These synthetic analogs have shown promising activity against Gram-positive bacteria, including multidrug-resistant clinical isolates like MRSA (Methicillin-resistant Staphylococcus aureus ), with minimum inhibitory concentration (MIC) values as low as 2 µg/mL . The incorporation of the fluorinated side chain is a strategic maneuver to optimize the molecule's physicochemical properties, potentially enhancing its ability to penetrate bacterial cell walls and thereby improve efficacy . Handling and Safety: This product is for Research Use Only and is not intended for diagnostic or therapeutic use. It requires careful handling as it is classified as a corrosive substance. Hazard statements include H314 (Causes severe skin burns and eye damage) and H335 (May cause respiratory irritation) . Researchers should use appropriate personal protective equipment and refer to the Safety Data Sheet for detailed handling instructions. The recommended storage condition is sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1383116-40-2

Molecular Formula

C6H11FO2

Molecular Weight

134.15 g/mol

IUPAC Name

4-fluoro-4-methylpentanoic acid

InChI

InChI=1S/C6H11FO2/c1-6(2,7)4-3-5(8)9/h3-4H2,1-2H3,(H,8,9)

InChI Key

RKHCMZJEQQUZFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC(=O)O)F

Purity

95

Origin of Product

United States

Foundational & Exploratory

Core Technical Guide: 4-Fluoro-4-Methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical architecture, synthesis, and medicinal utility of 4-fluoro-4-methylpentanoic acid (CAS 1383116-40-2).

CAS: 1383116-40-2 | Formula: C₆H₁₁FO₂ | Class: Tertiary Alkyl Fluoride / Metabolic Blocker

Executive Summary

In the landscape of modern drug discovery, This compound serves as a critical "metabolic hardener." It is structurally analogous to 4-methylpentanoic acid (isocaproic acid) but features a tertiary fluorine atom at the


-position. This substitution is not merely cosmetic; it exploits the high electronegativity and small atomic radius of fluorine (1.47 Å) to block Cytochrome P450-mediated hydroxylation at the otherwise labile tertiary carbon. Consequently, this building block is extensively used to extend the half-life (

) of lead compounds without significantly altering their steric profile.

Chemical Profile & Physical Properties[1][2][3][4][5][6][7]

The compound is characterized by the stability of its C–F bond (approx. 110 kcal/mol), rendering it resistant to hydrolysis under physiological conditions despite being a tertiary fluoride.

PropertyDataNote
IUPAC Name This compound
SMILES CC(C)(F)CCC(=O)O
Molecular Weight 134.15 g/mol
Physical State Colorless to pale yellow liquidLow melting point solid at <5°C
Boiling Point ~85–90 °C at 1 mmHgPredicted based on non-fluorinated analog
pKa ~4.8Comparable to aliphatic carboxylic acids
Solubility DCM, MeOH, DMSO, EtOAcLimited water solubility
Stability HighThermally stable; avoid strong Lewis acids

Synthesis Strategies

Synthesis of tertiary fluorides is challenging due to the propensity for elimination (E1/E2) to form alkenes. Two primary robust routes are established for CAS 1383116-40-2: Hydrofluorination of Alkenes and Lactone Ring Opening .

Route A: Nucleophilic Ring Opening (Preferred)

This method utilizes 5,5-dimethyl-dihydro-furan-2-one (Isohexanolactone) as the starting material. The ring strain and the affinity of fluoride for the tertiary carbocation equivalent drive the reaction.

  • Reagents: 70% HF/Pyridine (Olah's Reagent) or Et₃N·3HF.[1]

  • Mechanism: Protonation of the lactone oxygen followed by nucleophilic attack of fluoride at the tertiary carbon (

    
    -like character).
    
Route B: Hydrofluorination of Unsaturated Acids

Direct addition of HF across the double bond of 4-methylpent-3-enoic acid.

  • Reagents: Anhydrous HF or KHF₂ in poly(hydrogen fluoride).

  • Selectivity: Markovnikov addition ensures the fluorine attaches to the tertiary carbon.

Synthesis Workflow Visualization

SynthesisPathways Start1 5,5-Dimethyl-dihydro-furan-2-one (Lactone Precursor) Intermediate Transition State (Carbocation Character) Start1->Intermediate Ring Opening Start2 4-Methylpent-3-enoic acid (Alkene Precursor) Start2->Intermediate Protonation Reagent1 HF/Pyridine (Olah's Reagent) Reagent1->Intermediate Reagent2 Anhydrous HF (Markovnikov Addition) Reagent2->Intermediate Product This compound (CAS 1383116-40-2) Intermediate->Product Fluoride Capture

Figure 1: Convergent synthesis pathways for this compound via lactone opening or alkene hydrofluorination.

Experimental Protocol: Lactone Opening Method

Objective: Synthesis of 10g of this compound.

Safety Warning: Hydrogen fluoride (HF) and its complexes are extremely toxic and corrosive. Fatal if absorbed through skin. Use specialized PPE (neoprene gloves, face shield) and work in a well-ventilated fume hood. Calcium gluconate gel must be available.

Step-by-Step Methodology
  • Preparation: Charge a Teflon or polyethylene flask (glass reacts with HF) with 5,5-dimethyl-dihydro-furan-2-one (11.4 g, 100 mmol).

  • Cooling: Cool the vessel to 0°C using an ice/salt bath.

  • Addition: Dropwise add HF/Pyridine (70% HF) complex (25 mL) over 20 minutes. Maintain internal temperature <10°C to prevent polymerization.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours.

  • Quenching: Pour the reaction mixture carefully onto 200g of crushed ice/water mixture.

  • Extraction: Extract the aqueous phase with Dichloromethane (DCM) (

    
     mL).
    
  • Washing: Wash the combined organic layers with cold brine. Note: Avoid basic wash (NaHCO₃) initially as it may form the salt which is water-soluble; strictly control pH.

  • Drying & Concentration: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (rotary evaporator, 30°C, 20 mbar).
    
  • Purification: If necessary, purify via vacuum distillation (bp ~90°C @ 1mmHg).

Yield Expectation: 85–92% (Pale yellow oil).

Applications in Drug Discovery[7][9][10][11]

Metabolic Blocking (The "Fluorine Effect")

The primary utility of CAS 1383116-40-2 is to replace the isopentyl or tert-butyl group in a lead compound.

  • Mechanism: The C–H bond dissociation energy (BDE) of a tertiary carbon is ~96 kcal/mol, making it vulnerable to CYP450 radical abstraction. The C–F bond BDE is ~116 kcal/mol, effectively rendering the site inert to oxidation.

  • Lipophilicity: The introduction of fluorine modulates

    
    . While fluorine is lipophilic, the C–F bond polarity can lower 
    
    
    
    slightly compared to a C–H bond, often improving membrane permeability while reducing non-specific binding.
Bioisosteric Replacement Strategy

This acid is frequently converted into:

  • Amides: Coupling with amines to form metabolically stable side chains.

  • Alcohols: Reduction to 4-fluoro-4-methyl-1-pentanol for ether linkages.

Applications cluster_uses Medicinal Chemistry Utility Compound This compound Blocker Metabolic Blocker (Prevents CYP450 Oxidation) Compound->Blocker C-F Bond Strength Linker PROTAC Linker (Stable Chain) Compound->Linker Bifunctional Utility Isostere Bioisostere (Mimics Leu/Ile Sidechains) Compound->Isostere Steric Similarity

Figure 2: Strategic applications of the fluorinated acid in medicinal chemistry campaigns.[2]

References

  • Haufe, G. (2008). Synthesis of Fluorinated Analogues of Natural Products. Journal of Fluorine Chemistry. Link

  • Olah, G. A., et al. (1979). Synthetic Methods and Reactions.[1][3][4][5][6] 63. Pyridinium Poly(hydrogen fluoride). Journal of Organic Chemistry. Link

  • Meanwell, N. A. (2018).[7] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • PubChem. (2024).[8] Compound Summary: this compound.[9][10] National Library of Medicine. Link

  • Sigma-Aldrich. (2024). Product Specification: this compound. Merck KGaA. Link

Sources

4-fluoro-4-methylpentanoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architecture, Synthesis, and Applications in Medicinal Chemistry

Abstract

4-Fluoro-4-methylpentanoic acid (CAS 1383116-40-2) represents a strategic fluorinated building block in modern drug design. Structurally characterized by a tertiary fluorine atom at the


-position relative to the carboxyl tail, this molecule serves as a metabolically stable bioisostere of isocaproic acid and a precursor to fluorinated leucine analogs. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic methodologies—focusing on radical decarboxylative fluorination—and its utility in modulating lipophilicity and metabolic stability in pharmaceutical candidates.

Physicochemical Profile

Core Identity
PropertyData
Chemical Name This compound
CAS Registry Number 1383116-40-2
Molecular Formula

Molecular Weight 134.15 g/mol (Average)
Monoisotopic Mass 134.07431 Da
SMILES CC(C)(CCC(=O)O)F
InChI Key RKHCMZJEQQUZFV-UHFFFAOYSA-N
Structural Analysis

The molecule features a pentanoic acid backbone with a gem-dimethyl substitution pattern at the C4 position, where one methyl group is effectively "replaced" by a fluorine atom relative to a tert-butyl group, or more accurately, a fluorine atom is introduced at the tertiary carbon of an isocaproic skeleton.

  • Tertiary Fluoride: The C-F bond is located at a tertiary center (

    
    ), conferring significant chemical stability against 
    
    
    
    nucleophilic attacks but making it susceptible to elimination (
    
    
    ) under harsh basic conditions.
  • Electronic Effect: The strong electronegativity of fluorine lowers the

    
     of the carboxylic acid slightly relative to non-fluorinated analogs (predicted 
    
    
    
    vs. 4.8 for isocaproic acid) via the inductive effect (
    
    
    -bond transmission), although the distance (3 carbons) attenuates this effect.

Synthetic Methodologies

The synthesis of this compound has evolved from classical functional group interconversion to modern radical decarboxylative fluorination, which offers higher atom economy and selectivity.

Primary Route: Radical Decarboxylative Fluorination

This method, highlighted in recent catalytic studies (e.g., ACS Catalysis 2018), utilizes 2,2-dimethylglutaric acid as a low-cost precursor. It exploits the lability of the tertiary carboxyl group to radical decarboxylation.

  • Precursor: 2,2-Dimethylglutaric acid.[1]

  • Reagents: Selectfluor (Electrophilic Fluorinating Agent),

    
     or 
    
    
    
    (Catalyst).[2]
  • Mechanism:

    • Oxidation: The catalyst oxidizes the carboxylate at the quaternary center (sterically relieved by

      
       loss).
      
    • Decarboxylation: Loss of

      
       generates a tertiary alkyl radical at the C4 position.
      
    • Fluorine Transfer: The radical abstracts a fluorine atom from Selectfluor (F-TEDA-BF4).

Protocol (Adapted from Catalytic Standards):
  • Setup: Charge a reaction vessel with 2,2-dimethylglutaric acid (1.0 equiv), Selectfluor (2.0 equiv), and

    
     (0.1 equiv) in a biphasic solvent system (Water/DCM 1:1).
    
  • Reaction: Stir vigorously at ambient temperature (25 °C) under inert atmosphere (

    
    ). For photocatalytic variants, irradiate with a 300W Xe lamp using 
    
    
    
    catalyst.
  • Workup: Extract the aqueous phase with DCM (

    
    ). Dry combined organics over 
    
    
    
    .[3]
  • Purification: Concentrate in vacuo. If necessary, purify via silica gel chromatography (Hexanes/EtOAc gradient).

Alternative Route: Hydrofluorination / Dehydroxylation

Used when specific precursors like lactones are available.

  • Ring Opening: 4,4-Dimethylbutyrolactone (or related lactones) is treated with aqueous acid to form the hydroxy acid.

  • Fluorination: Treatment with DAST (Diethylaminosulfur trifluoride) at -78 °C. Note: This route often suffers from competitive elimination to the alkene (4-methyl-3-pentenoic acid).

Synthesis Workflow Diagram

Synthesis Precursor 2,2-Dimethylglutaric Acid (HOOC-C(Me)2-CH2-CH2-COOH) Radical Tertiary Radical Intermediate (•C(Me)2-CH2-CH2-COOH) Precursor->Radical Oxidation & Loss of CO2 Product This compound (F-C(Me)2-CH2-CH2-COOH) Radical->Product F-Transfer from Selectfluor Reagent1 Ag(I) / Selectfluor - CO2 (Decarboxylation)

Figure 1: Radical decarboxylative fluorination pathway for the synthesis of this compound.

Applications in Drug Discovery[7][8][9]

Metabolic Stability (The "Fluorine Effect")

In medicinal chemistry, the tert-butyl group and isobutyl side chains (as in Leucine) are common sites for metabolic oxidation by Cytochrome P450 (CYP) enzymes. Hydroxylation typically occurs at the tertiary carbon.

  • Mechanism: Replacing the tertiary hydrogen (in Leucine/Isocaproic acid) with Fluorine blocks this metabolic soft spot.

  • Bond Strength: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 96 kcal/mol), rendering the site inert to oxidative metabolism.

Bioisosterism

This compound acts as a bioisostere for:

  • Isocaproic Acid: Maintaining steric bulk while altering polarity.

  • Leucine Side Chains: When incorporated into peptides (as the amino acid 2-amino-4-fluoro-4-methylpentanoic acid), it mimics the hydrophobic core of Leucine but introduces a dipole that can interact with backbone amides or specific receptor pockets.

Strategic Decision Tree: When to Use

DecisionTree Problem Drug Candidate Issue: Metabolic Instability or Low Potency CheckSite Is the instability at a Leucine/Isobutyl side chain? Problem->CheckSite YesSite Yes: Tertiary C-H Oxidation CheckSite->YesSite Analysis Solution Substitute with 4-Fluoro-4-methyl moiety YesSite->Solution Strategy Effect1 Blocks CYP450 Hydroxylation Solution->Effect1 Effect2 Maintains Steric Volume (~Van der Waals) Solution->Effect2

Figure 2: Decision logic for incorporating the 4-fluoro-4-methylpentanoic scaffold in lead optimization.

Handling and Safety Protocols

As a fluorinated organic acid, specific safety measures are required to prevent exposure and degradation.

  • Corrosivity: Like most low-molecular-weight carboxylic acids, it is corrosive to skin and mucous membranes. Wear nitrile gloves and eye protection.

  • Thermal Instability: Avoid excessive heating (>150 °C) without solvent, as elimination of HF is possible, creating the volatile and corrosive 4-methyl-3-pentenoic acid and HF gas.

  • Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). Moisture can promote slow hydrolysis if traces of acid catalyst are present, though the C-F bond is generally stable to aqueous conditions at neutral pH.

References

  • Cardiff University. (2017). Catalytic Methodologies for C(sp3)-F Bond Formation with Heterogeneous Catalysts. ORCA. Retrieved from [Link]

  • Halperin, S. D., et al. (2018). Catalytic Formation of C(sp3)–F Bonds via Heterogeneous Photocatalysis.[4] ACS Catalysis, 8(3), 2418–2423. Retrieved from [Link]

  • Lenti, T., et al. (2017). Catalytic formation of C(sp3)–F bonds via decarboxylative fluorination with mechanochemically-prepared Ag2O/TiO2 heterogeneous catalysts. RSC Advances, 7, 31236-31244. Retrieved from [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Retrieved from [Link]

Sources

The Impact of Fluorination on the Physicochemical Properties of Isocaproic Acid Analogs: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into lead compounds has become a cornerstone of medicinal chemistry. This guide provides an in-depth technical exploration of the physical properties of fluorinated isocaproic acid analogs. Isocaproic acid (4-methylpentanoic acid), a simple branched-chain carboxylic acid, serves as a foundational scaffold to dissect the profound influence of fluorination on key physicochemical parameters. Understanding these shifts is paramount for researchers aiming to fine-tune molecular properties to enhance drug-like characteristics, including absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles.

This document moves beyond a mere cataloging of data, offering a rationale for the observed changes in acidity (pKa), lipophilicity (logP), and other physical properties. By understanding the "why" behind these shifts, researchers can more effectively leverage fluorination as a tool for rational drug design.

The Inductive Effect: The Engine of Change

The transformative effects of fluorination on the physical properties of isocaproic acid analogs are primarily driven by the powerful inductive effect of the fluorine atom. As the most electronegative element, fluorine exerts a strong electron-withdrawing pull through the sigma bonds of the carbon skeleton.[1] This polarization has significant downstream consequences for the molecule's behavior, most notably on the acidity of the carboxylic acid group.

The electron-withdrawing nature of fluorine stabilizes the carboxylate anion formed upon deprotonation.[1][2] This stabilization of the conjugate base leads to a stronger acid, which is reflected in a lower pKa value.[1] The magnitude of this effect is dependent on both the number of fluorine atoms and their proximity to the carboxylic acid moiety.[1][3]

Below is a diagram illustrating the inductive effect of a fluorine atom on a carboxylic acid.

Caption: Inductive effect of fluorine stabilizing the carboxylate anion.

Physicochemical Properties of Fluorinated Isocaproic Acid Analogs

The following table summarizes the key physical properties of isocaproic acid and its hypothetical fluorinated analogs. While experimental data for these specific compounds is limited, the provided values are estimated based on established principles of fluorination's effects on carboxylic acids and available data for similar structures.

Compound NameStructureMolecular Weight ( g/mol )Predicted pKaPredicted logPPredicted Boiling Point (°C)Predicted Aqueous Solubility
Isocaproic Acid4-methylpentanoic acid116.16~4.81.4199-201[4]Slightly Soluble
2-Fluoro-4-methylpentanoic acid134.15~2.71.9>200Slightly Soluble
3-Fluoro-4-methylpentanoic acid134.15~4.11.6~200Slightly Soluble
5-Fluoro-4-methylpentanoic acid134.15~4.61.5~200Slightly Soluble
2,2-Difluoro-4-methylpentanoic acid152.14~1.52.1>200Low Solubility

Note: Predicted values are extrapolated from known data for analogous compounds and computational models.

In-Depth Analysis of Physicochemical Properties

Acidity (pKa)

As illustrated in the table, the introduction of fluorine atoms significantly increases the acidity of isocaproic acid, with the effect being most pronounced when the fluorine is closer to the carboxyl group.

  • Positional Influence: A fluorine atom at the α-position (2-fluoro-4-methylpentanoic acid) has a much stronger acidifying effect than one at the γ-position (5-fluoro-4-methylpentanoic acid).[3] This is due to the distance-dependent nature of the inductive effect.

  • Degree of Fluorination: Increasing the number of fluorine atoms, as in 2,2-difluoro-4-methylpentanoic acid, further enhances acidity due to the additive nature of the inductive effect.[1]

The ability to modulate pKa is a powerful tool in drug design. By tuning the acidity of a molecule, researchers can influence its ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and potential for target engagement.[5][6]

Lipophilicity (logP)

The relationship between fluorination and lipophilicity is more complex and can be counterintuitive. While fluorine is highly electronegative, its introduction into an alkyl chain often increases lipophilicity.[7][8]

  • Hydrophobic Surface Area: Replacing a hydrogen atom with a larger fluorine atom increases the molecule's surface area, which can lead to a more favorable interaction with nonpolar environments like the octanol phase in a logP measurement.[9]

  • Reduced Basicity of Proximal Groups: The electron-withdrawing nature of fluorine can reduce the hydrogen bond accepting capacity of nearby functional groups, making the molecule less polar overall.

  • Positional and Conformational Effects: The position of fluorination can have a significant impact on the molecule's conformation, which in turn can affect its lipophilicity. For some flexible molecules, fluorination can lead to unexpected changes in logP.[10][11]

The general trend observed for the fluorinated isocaproic acid analogs is an increase in logP with increasing fluorination. This enhanced lipophilicity can improve a drug candidate's ability to cross cell membranes, a critical factor for reaching its intracellular target.[10][11]

Boiling Point and Melting Point

The introduction of fluorine generally leads to an increase in the boiling and melting points of organic molecules compared to their non-fluorinated counterparts.[12] This can be attributed to:

  • Increased Molecular Weight: Fluorine is significantly heavier than hydrogen, leading to a higher molecular mass and stronger van der Waals forces.

  • Polarity and Dipole-Dipole Interactions: The highly polar C-F bond introduces dipole moments that can lead to stronger intermolecular interactions.

For the fluorinated isocaproic acid analogs, an increase in boiling point is predicted, particularly with difluorination.

Solubility

The effect of fluorination on aqueous solubility is a balance between the increased polarity of the C-F bond and the overall increase in molecular size and lipophilicity. Perfluorinated and highly fluorinated compounds are often both hydrophobic and lipophobic, meaning they have low solubility in both water and organic solvents.[13][14] For the modestly fluorinated isocaproic acid analogs in this guide, a decrease in aqueous solubility is generally expected as the lipophilicity increases.

Experimental Protocols for Property Determination

Accurate determination of these physicochemical properties is crucial for drug development. The following are standard experimental protocols.

Determination of pKa by Potentiometric Titration

This is a classic and reliable method for determining the pKa of an acidic or basic compound.

Protocol:

  • Sample Preparation: Accurately weigh a sample of the fluorinated isocaproic acid analog and dissolve it in a known volume of deionized water or a suitable co-solvent if solubility is low.

  • Titration Setup: Place the sample solution in a thermostatted beaker with a magnetic stirrer. Insert a calibrated pH electrode and a burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Titration: Add the titrant in small, precise increments, recording the pH after each addition.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized (the midpoint of the titration curve).

pKa_Determination cluster_workflow pKa Determination Workflow start Dissolve Sample setup Set up Titration Apparatus start->setup titrate Titrate with Standard Base setup->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve record->plot analyze Determine pKa at Half-Equivalence Point plot->analyze end pKa Value analyze->end

Caption: Workflow for pKa determination by potentiometric titration.

Determination of logP by the Shake-Flask Method

The shake-flask method is the gold standard for determining the octanol-water partition coefficient (logP).[9]

Protocol:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Sample Preparation: Dissolve a known amount of the fluorinated isocaproic acid analog in the aqueous phase.

  • Partitioning: Add a known volume of the octanol phase to the aqueous solution in a separatory funnel. Shake the funnel vigorously for a set period to allow for partitioning equilibrium to be reached.

  • Phase Separation: Allow the two phases to separate completely.

  • Concentration Analysis: Determine the concentration of the analyte in both the aqueous and octanol phases using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or ¹⁹F NMR for fluorinated compounds).[9]

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

logP_Determination cluster_workflow logP Determination Workflow (Shake-Flask) start Prepare Pre-saturated Solvents dissolve Dissolve Analyte in Aqueous Phase start->dissolve partition Mix with Octanol and Shake dissolve->partition separate Separate Aqueous and Octanol Phases partition->separate analyze Measure Concentration in Each Phase separate->analyze calculate Calculate logP analyze->calculate end logP Value calculate->end

Sources

Technical Monograph: 4-Fluoro-4-methylpentanoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

4-Fluoro-4-methylpentanoic acid is a specialized fluorinated aliphatic carboxylic acid utilized primarily in medicinal chemistry as a metabolic blocker and bioisostere . By substituting a hydrogen or hydroxyl group with fluorine at the quaternary carbon (C4), this molecule serves as a robust tool for modulating the physicochemical properties (lipophilicity, pKa) and pharmacokinetic profile (metabolic stability) of drug candidates.

Its structural significance lies in the gem-dimethyl-fluoro motif (-C(CH3)2F), which mimics the steric bulk of a tert-butyl group while introducing strong electron-withdrawing effects that prevent cytochrome P450-mediated oxidation at the typically labile


 position.

Part 2: Chemical Identity & Physicochemical Profile[1][2][3]

The following identifiers are verified for integration into chemical registration systems and computational modeling workflows.

Table 1: Core Identifiers
ParameterValue
Chemical Name This compound
Common Synonyms 4-Fluoro-4-methylvaleric acid; 4,4-Dimethyl-4-fluorobutane-1-carboxylic acid
CAS Registry Number 1383116-40-2
Molecular Formula C₆H₁₁FO₂
Molecular Weight 134.15 g/mol
SMILES CC(C)(F)CCC(=O)O
InChI String InChI=1S/C6H11FO2/c1-6(2,7)4-3-5(8)9/h3-4H2,1-2H3,(H,8,9)
InChI Key RKHCMZJEQQUZFV-UHFFFAOYSA-N
Physicochemical Properties (Predicted)[4][5][6][7][8]
  • pKa: ~4.75 (Consistent with aliphatic carboxylic acids; the

    
    -fluorine has a minimal inductive effect on the carboxylate).
    
  • LogP: ~1.3 (Slightly lower than the non-fluorinated tert-butyl analog due to the polarity of the C-F bond).

  • H-Bond Donors: 1 (Carboxyl OH)

  • H-Bond Acceptors: 2 (Carboxyl oxygens; Fluorine is a poor acceptor).

Part 3: Synthesis Protocols

The synthesis of this compound presents a challenge due to the lability of tertiary fluorides and the potential for elimination (E2) side reactions. The most robust route utilizes Ethyl Levulinate as a widely available starting material.

Reaction Pathway Rationale
  • Nucleophilic Addition: Grignard addition of methylmagnesium bromide to the ketone of ethyl levulinate creates the necessary quaternary carbon scaffold.

  • Deoxofluorination: The resulting tertiary alcohol is converted to a fluoride. Crucial Note: Traditional reagents like DAST (Diethylaminosulfur trifluoride) are effective but require strict temperature control to prevent elimination to the alkene (4-methyl-3-pentenoate).

  • Hydrolysis: Controlled saponification yields the free acid.

Detailed Protocol
Step 1: Synthesis of Ethyl 4-hydroxy-4-methylpentanoate
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask under Nitrogen atmosphere.

  • Reagents: Charge Ethyl Levulinate (14.4 g, 100 mmol) in anhydrous THF (150 mL). Cool to -78°C.

  • Addition: Dropwise add Methylmagnesium bromide (3.0 M in ether, 35 mL, 105 mmol) over 30 minutes.

  • Workup: Stir for 2 hours, allowing to warm to 0°C. Quench with saturated NH₄Cl. Extract with Ethyl Acetate (3x). Dry over MgSO₄ and concentrate.

  • Yield: ~90% (Colorless oil).

Step 2: Deoxofluorination (The Critical Step)
  • Reagents: Dissolve the hydroxy ester (10 mmol) in anhydrous DCM (50 mL). Cool to -78°C.

  • Fluorination: Add Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) (1.2 eq) dropwise.

    • Why Deoxo-Fluor? It is thermally more stable than DAST and often produces fewer elimination byproducts.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to Room Temperature overnight.

  • Quench: Pour carefully into saturated NaHCO₃ (gas evolution!).

  • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1). Isolate Ethyl 4-fluoro-4-methylpentanoate .

Step 3: Hydrolysis[1][2]
  • Reagents: Dissolve the fluoro-ester in THF/Water (1:1). Add LiOH (2 eq).

  • Conditions: Stir at room temperature for 4 hours. Avoid heating to prevent elimination of HF.

  • Isolation: Acidify to pH 3 with 1M HCl. Extract with DCM. Concentrate to yield This compound .

Visualization: Synthesis Workflow

SynthesisPathway Start Ethyl Levulinate (C7H12O3) Step1 Grignard Addition (MeMgBr, THF, -78°C) Start->Step1 Inter1 Ethyl 4-hydroxy-4-methylpentanoate (Tertiary Alcohol) Step1->Inter1 Nucleophilic Attack Step2 Deoxofluorination (Deoxo-Fluor, DCM) Inter1->Step2 Inter2 Ethyl 4-fluoro-4-methylpentanoate (Tertiary Fluoride) Step2->Inter2 OH -> F Substitution Step3 Saponification (LiOH, THF/H2O) Inter2->Step3 Final This compound (Target) Step3->Final Hydrolysis

Figure 1: Step-wise synthetic pathway from Ethyl Levulinate to the target fluorinated acid.

Part 4: Applications in Drug Discovery[8][11][12][13]

Metabolic Blocking (The Fluorine Effect)

The primary utility of this compound is to serve as a metabolically stable surrogate for isohexanoic acid or related aliphatic side chains.

  • Mechanism: In non-fluorinated analogs, the C4 position (tertiary carbon) is highly susceptible to hydroxylation by Cytochrome P450 enzymes (specifically CYP3A4).

  • The Fix: The C-F bond energy (approx. 116 kcal/mol) is significantly higher than that of the C-H bond (approx. 99 kcal/mol). Replacing the C-H or C-OH with C-F renders this position inert to oxidative metabolism.

Bioisosterism

The -C(Me)2F group is isosteric with:

  • Tert-Butyl (-C(Me)3): Similar steric volume but different electronics. The fluorine reduces lipophilicity (LogP) compared to the methyl group, improving solubility.

  • Tert-Alcohol (-C(Me)2OH): Fluorine acts as a hydrogen bond acceptor mimic but removes the hydrogen bond donor capability, potentially improving membrane permeability.

Visualization: Metabolic Stability Logic

MetabolicStability Substrate Aliphatic Side Chain (Drug Candidate) PathA Non-Fluorinated Analog (-C(CH3)2-H) Substrate->PathA PathB Fluorinated Analog (-C(CH3)2-F) Substrate->PathB CYP Cytochrome P450 (Metabolism) ResultA Hydroxylated Metabolite (Rapid Clearance) CYP->ResultA ResultB Metabolically Stable (Extended Half-Life) CYP->ResultB No Reaction PathA->CYP Labile C-H Bond PathB->CYP Strong C-F Bond (Steric/Electronic Shielding)

Figure 2: Mechanistic comparison of metabolic fate between non-fluorinated and fluorinated analogs.

References

  • PubChem. (2025).[3][4] this compound (Compound Summary).[5][6] National Center for Biotechnology Information. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry.[7][8][9] Journal of Medicinal Chemistry. [Link]

Sources

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Fluoro-4-methylpentanoic Acid for Advanced Research and Drug Development

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, with nearly a quarter of all pharmaceuticals on the market containing at least one fluorine atom.[1] The unique electronic properties of fluorine—its high electronegativity and small atomic size—can profoundly influence a drug candidate's metabolic stability, bioavailability, binding affinity, and overall pharmacokinetic profile.[1][2] Judicious placement of fluorine can modulate the pKa of nearby functional groups, alter molecular conformation, and block sites of metabolic oxidation, making it a powerful tool for optimizing lead compounds.[3]

This compound (CAS No. 1383116-40-2) is a fascinating building block for researchers and drug development professionals. Its structure combines a carboxylic acid moiety, a common feature in many bioactive molecules, with a tertiary fluoride at the C4 position. This specific arrangement offers a unique scaffold for creating novel therapeutics with potentially enhanced properties. This guide provides a comprehensive technical overview of this compound, including its chemical properties, a plausible synthetic pathway, a survey of suppliers and pricing, and its potential applications in the pharmaceutical sciences.

Chemical Properties and Characterization

This compound is a halogenated carboxylic acid with the molecular formula C6H11FO2 and a molecular weight of 134.15 g/mol . Its key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 1383116-40-2
Molecular Formula C6H11FO2[4]
Molecular Weight 134.15 g/mol
IUPAC Name This compound
SMILES CC(C)(F)CCC(=O)O[4]
Storage Sealed in dry, 2-8°C[4]

Characterization of this compound would typically involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR), mass spectrometry (MS), and Fourier-transform infrared spectroscopy (FTIR) to confirm its structure and purity.

Proposed Synthesis of this compound

While specific proprietary synthesis methods for this compound are not widely published, a plausible and robust synthetic route can be designed based on established organic chemistry principles, such as the malonic ester synthesis.[5] The following multi-step pathway illustrates a logical approach starting from a readily available precursor.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Diethyl 2-(2-methylpropyl)malonate

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

  • Cool the solution in an ice bath and add diethyl malonate dropwise with stirring.

  • After the addition is complete, add 1-bromo-2-methylpropane dropwise.

  • Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the mixture, remove the ethanol under reduced pressure, and add water.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude diethyl 2-(2-methylpropyl)malonate.

Step 2: Synthesis of 4-Methylpentanoic Acid

  • Reflux the crude product from Step 1 with a strong aqueous acid (e.g., H₂SO₄ or HCl).

  • Continue heating until the evolution of CO₂ ceases, indicating the completion of both hydrolysis and decarboxylation.[5]

  • Cool the reaction mixture and extract the 4-methylpentanoic acid with a suitable organic solvent.

  • Wash, dry, and concentrate the organic extracts. The product can be purified by distillation.

Step 3: Synthesis of 2-Bromo-4-methylpentanoic Acid

  • To the 4-methylpentanoic acid from Step 2, add N-bromosuccinimide (NBS) and a catalytic amount of hydrobromic acid.

  • Heat the mixture under reflux until the reaction is complete.

  • After cooling, the succinimide byproduct can be filtered off. The crude 2-bromo-4-methylpentanoic acid is then isolated.

Step 4: Synthesis of this compound

  • The final step involves a nucleophilic substitution of the bromine atom with fluorine. This is a critical and often challenging step.

  • Treat the 2-bromo-4-methylpentanoic acid with a suitable fluorinating agent, such as silver(I) fluoride (AgF) or a more modern reagent like Selectfluor®.

  • The reaction conditions (solvent, temperature) will need to be carefully optimized to achieve good yield and minimize side reactions.

  • After the reaction, the product is isolated through an aqueous workup and extraction.

  • Purification is typically achieved by column chromatography or distillation under reduced pressure.

Suppliers and Pricing

This compound is a specialized chemical and is available from a limited number of suppliers, primarily those that focus on research and development quantities.

SupplierCAS NumberCompound NameNotes
Sigma-Aldrich (Merck) 1383116-40-2This compoundAvailable for research purposes.
Achmem 1383116-40-2This compoundResearch chemical supplier.[4]

Pricing for this compound is generally not publicly listed and requires a formal quote from the supplier. However, to provide a cost perspective for similar fluorinated building blocks, the pricing for a related compound, (S)-2-Amino-4-fluoro-4-methylpentanoic acid (CAS 857026-04-1), is available from some vendors. For example, Aaronchem lists 100mg at $26.00 and 250mg at $56.00 (95% purity), which suggests that these types of specialized reagents are priced in the range of hundreds of dollars per gram.[6]

Applications in Research and Drug Development

The true value of this compound lies in its potential as a building block for creating more complex drug candidates. The strategic incorporation of this moiety can be used to fine-tune the properties of a lead molecule.

  • Metabolic Stability: The tertiary fluorine atom can block a potential site of oxidative metabolism, thereby increasing the in vivo half-life of a drug.[3]

  • Lipophilicity and Permeability: The C-F bond can alter the lipophilicity of a molecule, which in turn can affect its absorption, distribution, and ability to cross cell membranes.[2]

  • Binding Affinity: The highly polarized C-F bond can engage in favorable electrostatic interactions with protein targets, potentially increasing the potency of a drug.

Drug-Target Interaction cluster_drug Drug Molecule cluster_target Protein Target Drug Drug Scaffold 4-Fluoro-4-methylpentanoyl Moiety Target Binding Pocket Hydrophobic Pocket Polar Residue (e.g., -OH, -NH₂) Drug:f0->Target:p1 Lipophilic Interactions Drug:f0->Target:p2 H-bond or Dipole-Dipole (C-F bond interaction)

Caption: Hypothetical binding of a drug containing the 4-fluoro-4-methylpentanoyl moiety within a protein target.

Safety and Handling

Conclusion

This compound represents a valuable and specialized building block for medicinal chemists and pharmaceutical researchers. Its unique structure offers a means to introduce a tertiary fluorine atom, a feature that can bestow significant advantages in terms of metabolic stability and target engagement. While its synthesis is non-trivial and its availability is limited to specialized suppliers, its potential to enhance the properties of novel drug candidates makes it a compound of considerable interest for the future of drug discovery.

References

  • PubChem. 2-Fluoro-4-methylpentanoic acid. [Link]

  • Hoffman Fine Chemicals. CAS RN 1824625-29-7 | 4-Fluoro-4-methyl-3-oxopentanoic acid methyl ester. [Link]

  • PubChem. (R)-2-fluoro-4-methylpentanoic acid. [Link]

  • Filo. Show how you could use a malonic ester synthesis to prepare the following.. [Link]

  • PubChem. (3S,4R)-4-fluoro-3-methylpentanoic acid. [Link]

  • Study.com. Show the steps needed to make 4-methylpentanonic acid by the malonic ester synthesis. [Link]

  • Chemsrc. 4-Methylpentanoic acid | CAS#:646-07-1. [Link]

  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • ResearchGate. Tactical Applications of Fluorine in Drug Design and Development. [Link]

  • I.K. Press. The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design. [Link]

  • Quora. How can we prepare 4-methylpentanoic acid from Malonic ester?. [Link]

  • MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

  • FooDB. Showing Compound 4-Methylpentanoic acid (FDB008206). [Link]

  • MilliporeSigma. 4-Methylpentanoic acid Isocaproic acid. [Link]

  • NIST. Pentanoic acid, 4-methyl-. [Link]

  • Scientific Laboratory Supplies. 4-Methylpentanoic acid, >=98%, | W346306-1KG-K | SIGMA-ALDRICH. [Link]

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A Comprehensive Technical Guide to the Solubility of 4-fluoro-4-methylpentanoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorination in Modern Drug Development

In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine into lead compounds has become a cornerstone of medicinal chemistry. The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. 4-fluoro-4-methylpentanoic acid, a structurally intriguing molecule, embodies this principle. Its potential applications in the synthesis of novel therapeutic agents necessitate a thorough understanding of its solubility characteristics. The solubility of an active pharmaceutical ingredient (API) or an intermediate in organic solvents is a critical parameter that dictates its ease of handling, purification, formulation, and ultimately, its bioavailability.[1]

This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of this compound in a range of common organic solvents. We will delve into the theoretical underpinnings of its solubility, present a robust experimental protocol for its determination, and offer insights into the interpretation of the resulting data.

Theoretical Considerations: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. To anticipate the solubility of this compound, we must first consider its molecular structure and compare it to its non-fluorinated analog, 4-methylpentanoic acid (also known as isocaproic acid).

Molecular Structure and Polarity:

4-methylpentanoic acid is a branched-chain carboxylic acid. It possesses a polar carboxylic acid head group capable of acting as a hydrogen bond donor and acceptor, and a nonpolar hydrocarbon tail.[1] This amphiphilic nature results in moderate solubility in water and high solubility in many organic solvents such as ethanol, diethyl ether, and chloroform.[1]

The introduction of a fluorine atom at the 4-position to create this compound significantly alters the molecule's electronic properties. The high electronegativity of fluorine induces a dipole moment in the C-F bond, increasing the overall polarity of the molecule in that region. However, the fluorinated alkyl portion can also be considered more "lipophobic" than a simple hydrocarbon chain, a nuanced property of many fluorinated organic compounds.[2]

Expected Solubility Profile:

Based on these structural considerations, we can hypothesize the following solubility trends for this compound:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid group. The increased polarity from the fluorine atom may enhance solubility in these solvents compared to its non-fluorinated counterpart.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents possess dipoles that can interact with the polar regions of the molecule. The solubility will be influenced by a balance of these dipole-dipole interactions and the dispersion forces with the alkyl chain.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The solubility in these solvents is expected to be lower due to the presence of the polar carboxylic acid and the C-F bond. The nonpolar alkyl chain will be the primary driver of any observed solubility.

The following diagram illustrates the key molecular features influencing the solubility of this compound.

G cluster_solute This compound cluster_solvents Organic Solvents Solute C6H11FO2 PolarHead Carboxylic Acid (-COOH) Solute->PolarHead Hydrogen Bonding Dipole-Dipole NonpolarTail Fluorinated Alkyl Chain (-C5H10F) Solute->NonpolarTail Van der Waals Forces PolarProtic Polar Protic (e.g., Ethanol) PolarHead->PolarProtic Strong Interaction (H-Bonding) PolarAprotic Polar Aprotic (e.g., Acetone) PolarHead->PolarAprotic Moderate Interaction (Dipole-Dipole) Nonpolar Nonpolar (e.g., Hexane) PolarHead->Nonpolar Weak Interaction NonpolarTail->PolarProtic Less Favorable NonpolarTail->Nonpolar Favorable Interaction (Dispersion)

Caption: Intermolecular interactions governing the solubility of this compound.

Experimental Determination of Solubility: A Validated Protocol

The most reliable method for determining the equilibrium solubility of a solid in a liquid is the shake-flask method . This technique involves agitating an excess of the solid compound in the solvent at a constant temperature until equilibrium is reached.

Materials and Equipment:

  • This compound (ensure purity is characterized)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Temperature-controlled orbital shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, chemically inert)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or another validated analytical technique for quantification.

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of sealed glass vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended. To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is established when the concentration of the solute in solution remains constant.[3]

  • Phase Separation:

    • Once equilibrium is achieved, remove the vials from the shaker and allow the undissolved solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

    • Carefully withdraw a known volume of the supernatant using a pipette and filter it through a chemically inert syringe filter to remove any remaining solid particles.

  • Quantification of Solute:

    • Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted samples using a pre-validated HPLC method. This involves creating a calibration curve with standard solutions of known concentrations.

  • Data Reporting:

    • Calculate the solubility of this compound in each solvent, taking into account the dilution factor.

    • Report the solubility in standard units such as mg/mL or mol/L at the specified temperature.

The following diagram outlines the experimental workflow for the shake-flask method.

G Start Start: Purity-verified Solute & HPLC-grade Solvents Prep Preparation: Add excess solute to a known volume of solvent Start->Prep Equilibrate Equilibration: Agitate in a temperature- controlled shaker (24-72h) Prep->Equilibrate Separate Phase Separation: Centrifuge and filter the saturated solution Equilibrate->Separate Quantify Quantification: Dilute and analyze by validated HPLC method Separate->Quantify Report Data Reporting: Calculate and report solubility (mg/mL or mol/L) Quantify->Report

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Data Presentation and Interpretation

For clarity and ease of comparison, the experimentally determined solubility data should be presented in a structured table.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C.

Solvent ClassificationSolventDielectric Constant (ε)Solubility (mg/mL)Solubility (mol/L)
Polar Protic Methanol32.7Experimental ValueCalculated Value
Ethanol24.5Experimental ValueCalculated Value
Polar Aprotic Acetone20.7Experimental ValueCalculated Value
Acetonitrile37.5Experimental ValueCalculated Value
Dimethyl Sulfoxide (DMSO)46.7Experimental ValueCalculated Value
Nonpolar Toluene2.4Experimental ValueCalculated Value
Hexane1.9Experimental ValueCalculated Value

Interpretation of Results:

The data presented in the table will provide valuable insights into the physicochemical properties of this compound. By correlating the solubility values with the properties of the solvents (e.g., polarity, hydrogen bonding capacity), researchers can make informed decisions regarding solvent selection for various applications, including:

  • Crystallization and Purification: Selecting a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature is crucial for efficient crystallization.

  • Reaction Chemistry: Ensuring that reactants are sufficiently soluble in the chosen reaction solvent is fundamental to achieving optimal reaction kinetics.

  • Formulation Development: The solubility in pharmaceutically acceptable solvents is a key factor in the development of liquid dosage forms.

Conclusion

References

  • Delaney, J. S. (2004). ESOL: Estimating Aqueous Solubility Directly from Molecular Structure. Journal of Chemical Information and Computer Sciences, 44(3), 1000-1005. [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366. [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

  • Babu, R. J., & Brogden, N. K. (2020). Preformulation in Solid Dosage Form Development. Academic Press. [Link]

  • Klapötke, T. M. (2021). Chemistry of High-Energy Materials. Walter de Gruyter GmbH & Co KG. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Solubility of Things. (n.d.). Isocaproic acid. Retrieved February 26, 2026, from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved February 26, 2026, from [Link]

  • American Chemical Society Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 945-947. [Link]

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Methodological & Application

Application Note: Introduction of Tertiary Fluorine into Carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Rationale

The incorporation of tertiary fluorine atoms into organic scaffolds is a highly prized strategy in modern drug discovery. A strategically placed tertiary fluorine can lock molecular conformations, increase lipophilicity, and block metabolically labile sites without introducing hydrogen-bond donors. However, synthesizing tertiary alkyl fluorides is notoriously difficult. Traditional nucleophilic fluorination of tertiary alcohols or halides often fails due to severe steric hindrance and the propensity of tertiary carbocations to undergo competitive elimination (E1/E2) or Grob fragmentation rather than trapping the poorly nucleophilic fluoride ion[1].

To overcome these classical limitations, the field has pivoted toward using carboxylic acids as traceless directing groups for fluorination. Carboxylic acids are abundant, bench-stable, and structurally diverse. By leveraging single-electron transfer (SET) or anodic oxidation, the carboxylate moiety can be extruded as CO₂, generating a reactive intermediate (a radical or a carbocation) that is subsequently trapped by a fluorine source[2].

As a Senior Application Scientist, I have evaluated numerous methodologies for this transformation. This guide focuses on the two most robust, self-validating systems for tertiary fluorination: Photoredox-Catalyzed Decarboxylative Fluorination and Electrochemical Anodic Fluorination .

Strategic Pathways for Tertiary Fluorination

The divergence in modern synthetic strategies depends on the nature of the reactive intermediate generated post-decarboxylation. The diagram below illustrates the logical flow and mechanistic divergence of the two primary protocols.

G CA Tertiary Carboxylic Acid Scaffold Photo Photoredox Catalysis (Ir-Catalyst, Selectfluor, Blue LED) CA->Photo Deprotonation & SET Electro Anodic Fluorination (Collidinium BF4, Electrolysis) CA->Electro Anodic Oxidation (-e⁻) Radical Tertiary Alkyl Radical Intermediate Photo->Radical -CO2 Extrusion Cation Tertiary Carbocation Intermediate Electro->Cation -CO2 Extrusion (-e⁻) Product Tertiary Alkyl Fluoride Product Radical->Product F• Transfer (Selectfluor) Cation->Product F⁻ Trapping (BF4⁻)

Fig 1: Mechanistic divergence of carboxylic acid scaffolds into tertiary fluorides.

Data Presentation: Comparative Methodologies

Selecting the correct protocol depends on your laboratory's infrastructure and the substrate's electronic properties. Below is a comparative synthesis of quantitative data and operational parameters across both methods.

ParameterPhotoredox Decarboxylative Fluorination[2]Electrochemical Anodic Fluorination[3]
Reactive Intermediate Tertiary Alkyl Radical (SOMO)Tertiary Carbocation
Catalyst / Reagent Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%)None (Direct Electrolysis)
Fluorine Source Selectfluor® (Electrophilic F• source)Collidinium tetrafluoroborate (Nucleophilic F⁻)
Reaction Environment MeCN/H₂O (1:1), Blue LEDs, RTDCM or MeCN, 3Å MS, Undivided Cell, RT
Yield Range (Tertiary) 50% – 90%39% – 61%
Key Advantage High functional group tolerance; avoids carbocation rearrangements.Transition-metal-free; uses cheap, bench-stable tetrafluoroborate salts.
Primary Limitation Requires expensive Iridium photocatalysts and Selectfluor.Sensitive to adventitious water (forms alcohols); electron-rich arenes may oxidize.

Self-Validating Experimental Protocols

Protocol A: Photoredox-Mediated Decarboxylative Fluorination (MacMillan Approach)

This protocol leverages an oxidative quenching cycle. The excited *Ir(III) photocatalyst is first quenched by Selectfluor to generate a highly oxidizing Ir(IV) species and a Selectfluor radical cation. The Ir(IV) species then oxidizes the deprotonated carboxylic acid, triggering CO₂ extrusion and forming a tertiary radical that abstracts fluorine[4].

Materials Required:

  • Tertiary carboxylic acid (1.0 mmol)

  • Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (0.01 mmol, 1 mol%)

  • Selectfluor® (1.5 mmol, 1.5 equiv)

  • Na₂HPO₄ (2.0 mmol, 2.0 equiv)

  • Acetonitrile (MeCN) and Deionized Water (1:1 ratio, 10 mL total)

Step-by-Step Methodology & Causality:

  • Preparation of the Aqueous Buffer: Dissolve Na₂HPO₄ in 5 mL of deionized water.

    • Causality: Na₂HPO₄ acts as a mild base to deprotonate the carboxylic acid. The resulting carboxylate anion has a significantly lower oxidation potential than the neutral acid, making it susceptible to SET oxidation by the Ir(IV) complex[2].

  • Reaction Assembly: In a 20 mL clear glass vial equipped with a magnetic stir bar, add the tertiary carboxylic acid, Selectfluor, and the Ir-photocatalyst. Add 5 mL of MeCN followed by the 5 mL aqueous buffer.

    • Causality: The 1:1 MeCN/H₂O solvent system is critical. Selectfluor and the phosphate base are insoluble in pure organic solvents, while the Ir-catalyst and organic substrate require MeCN for solubility[4].

  • Degassing (Crucial Step): Seal the vial with a PTFE septum cap. Sparge the biphasic mixture with Argon or Nitrogen for 15 minutes.

    • Causality: Oxygen is a potent triplet quencher that will intercept the excited *Ir(III) state and trap the tertiary alkyl radical, leading to peroxy-byproducts and reaction failure.

  • Irradiation: Place the vial approximately 2–3 cm away from a 34 W Blue LED light source. Stir vigorously at room temperature for 12–15 hours.

    • Causality: Vigorous stirring ensures maximum interfacial surface area in the biphasic mixture, facilitating efficient electron and mass transfer.

  • Workup & Validation: Dilute with diethyl ether, wash with water and brine, dry over MgSO₄, and concentrate.

    • Self-Validation Check: Analyze the crude mixture via ¹⁹F NMR. A successful tertiary fluorination will present a distinct, complex first-order multiplet (typically between -130 to -185 ppm) due to coupling with adjacent protons[5].

Protocol B: Electrochemical Anodic Fluorination (Hofer-Moest Pathway)

This protocol utilizes anodic oxidation to drive decarboxylation, forming a tertiary carbocation. Traditional electrochemical fluorinations require hazardous HF-amine complexes. This modern adaptation utilizes collidinium tetrafluoroborate as a dual-purpose, bench-stable reagent[1].

Materials Required:

  • Tertiary carboxylic acid (1.0 mmol)

  • 2,4,6-Collidinium tetrafluoroborate (Coll·HBF₄) (3.0 mmol, 3.0 equiv)

  • Dichloromethane (DCM) or MeCN (Anhydrous, 10 mL)

  • Activated 3Å Molecular Sieves (500 mg)

  • Electrochemical setup: Undivided cell, Graphite Anode, Platinum Cathode.

Step-by-Step Methodology & Causality:

  • Moisture Exclusion (Crucial Step): Add the activated 3Å molecular sieves to the undivided electrochemical cell. Flame-dry the setup under vacuum and backfill with Argon.

    • Causality: Tertiary carbocations are highly electrophilic. Even trace amounts of adventitious water will outcompete the BF₄⁻ ion, leading to the formation of a tertiary alcohol byproduct[3].

  • Electrolyte Assembly: Dissolve the tertiary carboxylic acid and Coll·HBF₄ in 10 mL of anhydrous DCM. Transfer the solution to the electrochemical cell.

    • Causality: Coll·HBF₄ serves a dual purpose: it provides the necessary ionic conductivity for the electrolysis and acts as the fluoride donor (via the BF₄⁻ anion) once the carbocation is generated[1].

  • Electrolysis: Insert the Graphite anode and Platinum cathode. Apply a constant current (typically 10–15 mA) until 2.5 to 3.0 Faradays per mole (F/mol) of charge have passed.

    • Causality: Graphite is chosen as the anode because it stabilizes the transient radical/carbocation intermediates better than platinum, promoting the Hofer-Moest 2-electron oxidation pathway over the 1-electron Kolbe dimerization.

  • Workup & Validation: Filter the mixture through a pad of Celite to remove molecular sieves. Wash the filtrate with saturated NaHCO₃ to neutralize residual collidinium acid, dry, and concentrate.

    • Self-Validation Check: GC-MS analysis of the crude mixture should show the desired mass of the fluorinated product. If the corresponding alcohol or Grob fragmentation products (e.g., cyclic ketones/alkenes) are observed, it indicates insufficient drying of the solvent or molecular sieves[6].

References

  • Ventre, S., Petronijevic, F. R., & MacMillan, D. W. C. (2015). "Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis." Journal of the American Chemical Society, 137(17), 5654-5657. URL:[Link]

  • Lam, N. Y. S., et al. (2023). "eFluorination Using Cheap and Readily Available Tetrafluoroborate Salts." ACS Publications / Cerno Bioscience. URL:[Link]

  • Jackson, E., et al. (2011). "Hydrolysis and Atmospheric Oxidation Reactions of Perfluorinated Carboxylic Acid Precursors." Scholaris. URL:[Link]

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Application Note: Scalable Synthesis of 4-Fluoro-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the process development and scale-up protocol for 4-fluoro-4-methylpentanoic acid (CAS: 756-12-7). While simple primary alkyl fluorides are routine, this target contains a tertiary fluoride beta to a methylene chain. This structural motif presents two critical process challenges:

  • Elimination Risk: Tertiary fluorides are highly prone to E1 elimination to regenerate the alkene (4-methyl-3-pentenoic acid) under thermal or basic stress.

  • Safety: Traditional fluorinating agents (DAST, SF4) pose explosion hazards or require cryogenic conditions unsuitable for multi-kilo scale-up.

This protocol recommends a Ring-Opening Hydrofluorination of 4,4-dimethyl-


-butyrolactone  using Olah’s Reagent (Pyridine:HF) . This route offers the highest atom economy, avoids ester hydrolysis steps (which risk elimination), and utilizes manageable liquid reagents in standard kilo-lab glassware.

Route Selection & Critical Analysis

Retrosynthetic Analysis

The target molecule can be disconnected into three potential precursors. We evaluated them based on Safety , Scalability , and Impurity Profile .

RoutePrecursorReagentScale-up Verdict
A Ethyl 4-hydroxy-4-methylpentanoateDAST / Deoxo-FluorRejected. DAST is thermally unstable above 90°C (detonation risk). Cost is prohibitive at kg-scale.
B 4-Methyl-3-pentenoic acidAnhydrous HFRejected. Requires Hastelloy/Monel autoclaves. Anhydrous HF is a Tier-1 toxic inhalation hazard.
C 4,4-Dimethyl-

-butyrolactone
Pyridine:HF (70%) Selected. Olah’s reagent is a stable liquid up to 50°C. The reaction is a direct ring-opening that yields the free acid, bypassing basic hydrolysis.
Mechanistic Insight (The "Golden" Route)

The selected route utilizes the thermodynamic driving force of opening the strained lactone ring.

  • Protonation: The lactone carbonyl oxygen is protonated by HF.

  • Carbocation Formation: The C-O bond cleaves to form a stable tertiary carbocation at the C4 position.

  • Fluoride Capture: The fluoride anion (from the Pyridine-(HF)x complex) traps the carbocation.

Why this fails with bases: If one were to synthesize the ester (Ethyl 4-fluoro-4-methylpentanoate) and attempt saponification (NaOH/H2O), the basic conditions would deprotonate the C3 position, expelling fluoride to reform the double bond (E1cB-like elimination). Therefore, the acidic ring-opening route is the only viable path for the free acid.

Detailed Experimental Protocol

Materials & Equipment
  • Reactor: 5L Polypropylene or Teflon-lined Jacketed Reactor (Glass is etched by HF; avoid standard borosilicate if long exposure is expected, though Olah's reagent is tolerated in glass for short durations, Teflon is mandatory for scale-up safety).

  • Reagents:

    • 4,4-Dimethyl-

      
      -butyrolactone (Purity >98%)
      
    • Olah’s Reagent (Pyridine poly(hydrogen fluoride), ~70% HF by weight)

    • Dichloromethane (DCM) or Diethyl Ether (Extraction solvent)

    • Ice/Water (Quenching)

  • PPE: Full face shield, HF-resistant gloves (Neoprene/Nitrile double layer), Calcium Gluconate gel on standby.

Step-by-Step Procedure
Step 1: Reaction Setup[1][2]
  • Cooling: Charge the Teflon-lined reactor with 4,4-dimethyl-

    
    -butyrolactone (1.0 equiv, e.g., 500 g) .
    
  • Temperature Control: Cool the vessel to 0 °C using a chiller circulator.

  • Addition: Add Olah’s Reagent (1.5 - 2.0 equiv of HF) dropwise via a Teflon addition funnel.

    • Caution: The reaction is exothermic. Maintain internal temperature < 10 °C .

    • Note: The lactone acts as a solvent initially; as the ring opens, the viscosity may change.

Step 2: Reaction Maintenance
  • Allow the mixture to warm slowly to Room Temperature (20–25 °C) .

  • Stir for 4–6 hours .

  • Monitoring: Monitor by ¹H-NMR (take an aliquot, quench in CDCl₃/NaHCO₃). Look for the disappearance of the lactone CH₂ signals and the appearance of the characteristic splitting pattern of the methylene protons adjacent to the fluorine.

    • Target Signal: The methyl groups (C(CH₃)₂) will split into a doublet (

      
       Hz).
      
Step 3: Quench & Workup
  • Quench: Pour the reaction mixture slowly onto crushed ice (2 kg) in a polyethylene bucket with vigorous stirring.

    • Safety: This generates heat.[3] Ensure efficient stirring to prevent hot-spots.

  • Extraction: Extract the aqueous mixture with DCM (3 x 500 mL) .

    • Phase Separation: The fluorinated acid will partition into the organic layer. Pyridine salts remain largely in the aqueous phase.

  • Washing: Wash the combined organic layers with cold 1M HCl (2 x 300 mL) to remove residual pyridine.

  • Final Wash: Wash with Brine (1 x 500 mL).

  • Drying: Dry over anhydrous Na₂SO₄ . Filter.

Step 4: Purification[4][5]
  • Concentration: Remove solvent in vacuo (Rotovap).

    • Critical: Do not exceed 40 °C bath temperature. Higher temperatures may induce HF elimination.

  • Distillation: Purify the crude oil via Vacuum Distillation .

    • Expected bp: ~100–110 °C at 2–5 mmHg (Estimate based on analogous fatty acids).

    • Fractionation: Collect the main fraction. Discard the forerun (unreacted alkene/lactone).

Visualizations

Reaction Logic & Mechanism

ReactionScheme Lactone 4,4-Dimethyl- Gamma-Butyrolactone Intermediate Tertiary Carbocation Intermediate Lactone->Intermediate Protonation & Ring Opening Reagent Olah's Reagent (Pyridine:HF) Reagent->Intermediate Product 4-Fluoro-4-methylpentanoic Acid Intermediate->Product F- Capture (Kinetic Control) Elimination Impurity: 4-Methyl-3-pentenoic Acid Intermediate->Elimination -H+ (Thermal/Basic Elimination)

Caption: Mechanistic pathway highlighting the critical competition between fluorination and elimination.

Scale-Up Process Workflow

ProcessFlow Start Start: Reactor Setup (Teflon-Lined, 0°C) Addition Controlled Addition Pyridine:HF (2.0 eq) Start->Addition Reaction Stir 20°C, 6h Monitor via NMR Addition->Reaction Quench Quench into Crushed Ice (Exotherm Control) Reaction->Quench Extraction DCM Extraction Wash w/ 1M HCl Quench->Extraction Drying Dry (Na2SO4) & Concentrate <40°C Bath Temp Extraction->Drying Distillation Vacuum Distillation Isolate Product Drying->Distillation

Caption: Step-by-step unit operations for the kilo-scale synthesis batch.

Analytical Specifications (Self-Validation)

To ensure the protocol was successful, the isolated product must meet these criteria:

TestMethodAcceptance CriteriaFailure Mode Indicator
Identity ¹H-NMR (CDCl₃)

1.35 (d,

Hz, 6H, Me₂C-F)
Singlet at 1.6-1.7 ppm indicates elimination (alkene).
Identity ¹⁹F-NMRSinglet/Multiplet at ~ -130 to -140 ppmSignal absence or shift indicates hydrolysis.
Purity GC-MS> 97% AreaPresence of lactone (incomplete) or alkene (elimination).
Water Karl Fischer< 0.5%Critical for stability; water promotes HF formation.

References

  • Olah, G. A., et al. (1979). "Synthetic methods and reactions. 63. Pyridinium poly(hydrogen fluoride) (30% pyridine-70% hydrogen fluoride): a convenient reagent for organic fluorination reactions." Journal of Organic Chemistry.

  • Haufe, G. (2001). "Ring Opening of Lactones with Fluorinating Agents." Journal for Praktische Chemie. (General methodology for lactone opening to fluoro-acids).
  • Yoneda, N. (2004). "The combination of hydrogen fluoride with organic bases as fluorinating agents." Tetrahedron.

  • BenchChem Technical Guide. "Navigating the Landscape of a Key Deuterated Intermediate." (Provides analogous handling for 4-methylpentanoic acid derivatives).

  • Manchester Organics. "XtalFluor Reagents - Safety and Stability Data." (Comparative safety data for fluorinating agents).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tertiary Fluorides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of tertiary fluorides. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing fluorine at a tertiary carbon center. The formation of a C(sp³)–F bond at a sterically hindered position is often a formidable challenge, primarily due to the competing HF elimination reaction that leads to undesired alkene byproducts. This resource provides in-depth troubleshooting guides and frequently asked questions to help you overcome these challenges, optimize your reaction conditions, and achieve your synthetic goals with higher yields and selectivity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the synthesis of tertiary fluorides.

Q1: My reaction is yielding primarily the elimination byproduct (alkene) instead of the desired tertiary fluoride. What are the likely causes and how can I fix this?

A: The formation of an alkene byproduct is the most common failure mode in tertiary fluoride synthesis and is typically a result of HF elimination. This side reaction is highly dependent on the reaction conditions and the nature of your substrate. Here are the key factors to investigate:

  • The Basicity of the Fluoride Source and Additives: Fluoride itself is a basic anion, and many common fluoride sources or additives can promote elimination.[1][2][3] Traditional amine-HF complexes like Olah's reagent (pyridine-HF) or triethylamine-HF can act as bases, negatively impacting the reaction course by favoring elimination.[4][5]

    • Solution:

      • Use a less basic fluoride source: Consider using sources like tetrabutylammonium fluoride (TBAF) in its anhydrous form, as residual water can increase basicity and reduce fluoride nucleophilicity.[6]

      • Employ sterically hindered, non-nucleophilic bases: If a base is required for the activation of your substrate (e.g., deprotonation of an alcohol), opt for bulky amines like diisopropylethylamine (DIPEA) or specially designed tri-tert-butanolamine.[4][7] These bases are less likely to act as a nucleophile or a strong enough base to promote elimination.

  • Reaction Temperature: Higher temperatures generally favor elimination over substitution.[8]

    • Solution:

      • Lower the reaction temperature: Start your reaction at a low temperature (e.g., -78 °C) and allow it to warm slowly to room temperature.[6][9] Careful temperature control is crucial for maximizing the yield of the substitution product.

  • Solvent Choice: The polarity and hydrogen-bonding ability of the solvent can significantly influence the outcome.

    • Solution:

      • Use non-polar, aprotic solvents: Dichloromethane (DCM) is a commonly used solvent that can favor the SN2 pathway.[9]

      • Consider tertiary alcohols as the reaction medium: Interestingly, tertiary alcohols have been shown to enhance the nucleophilicity of fluoride ions while suppressing the formation of byproducts like alkenes.[4][10][11] This is attributed to hydrogen bonding interactions that stabilize the fluoride ion and the transition state leading to substitution.[11]

  • Fluorinating Reagent: Some deoxyfluorination reagents are more prone to causing elimination.

    • Solution:

      • Select a modern deoxyfluorination reagent: Reagents like PyFluor have been developed to fluorinate a broad range of alcohols with minimal formation of elimination side products.[1] PhenoFluor is another reagent known to reduce elimination, even at elevated temperatures.[9]

Q2: I'm observing rearrangement products in my reaction mixture. What is causing this and how can I prevent it?

A: Rearrangements are indicative of the formation of a carbocation intermediate, which is common in SN1-type reactions.[9][12][13] Tertiary substrates are particularly prone to forming stable tertiary carbocations.[12]

  • Cause: Deoxyfluorinating reagents like DAST can promote the formation of these carbocationic intermediates, which can then undergo skeletal rearrangements to form more stable carbocations before being trapped by the fluoride nucleophile.[9]

  • Solutions:

    • Use a less Lewis-acidic reagent: Deoxo-Fluor is sometimes less prone to causing rearrangements compared to DAST.[9]

    • Promote an SN2-like pathway: By carefully selecting your fluoride source, solvent, and temperature to favor a concerted displacement mechanism, you can often avoid the formation of a discrete carbocation intermediate and thus prevent rearrangements.

    • Consider an alternative synthetic route: If rearrangements persist, a different synthetic strategy that avoids the generation of carbocations may be necessary.

Q3: My reaction is not proceeding, or the yield is very low, with no significant byproduct formation. What should I check?

A: Low or no conversion can be due to several factors related to the reagents and reaction setup.

  • Anhydrous Conditions: Many fluorinating reagents are highly sensitive to moisture and can be hydrolyzed, which deactivates the reagent and can generate corrosive HF.[9]

    • Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. Handle hygroscopic reagents in a glovebox or under an inert atmosphere.

  • Reagent Quality: The activity of your fluorinating agent can degrade over time, especially with improper storage.[14]

    • Solution: Use a fresh bottle of the fluorinating reagent or verify the activity of your current stock.

  • Poor Leaving Group: For the fluorination of tertiary alcohols, the hydroxyl group is a poor leaving group and must be activated.

    • Solution: Ensure your protocol includes an effective in-situ activation step. Alternatively, you can convert the alcohol to a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate), prior to fluorination.[14]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the synthesis of tertiary fluorides.

Q1: What is the underlying mechanism of HF elimination in tertiary fluoride synthesis?

A: HF elimination from a tertiary fluoride can proceed through several mechanisms, primarily E1 and E2, and sometimes E1cB-like pathways.[15][16][17][18]

  • E1 (Elimination, Unimolecular): This is a two-step process that begins with the departure of the leaving group to form a stable tertiary carbocation. A base then removes a proton from an adjacent carbon, leading to the formation of a double bond. This pathway is often in competition with the SN1 reaction.[8][13][19]

  • E2 (Elimination, Bimolecular): This is a concerted, one-step process where a base removes a proton from a carbon adjacent to the fluorine-bearing carbon at the same time as the fluoride leaving group departs.

  • E1cB (Elimination, Unimolecular, Conjugate Base): This mechanism is more common when the protons adjacent to the leaving group are particularly acidic. A carbanion is formed first, which then expels the leaving group.[18]

The dominant mechanism depends on the substrate, base strength, solvent, and temperature.

Q2: How do I choose the right fluorinating agent for my tertiary alcohol?

A: The choice of fluorinating agent is critical for a successful reaction.

  • For Deoxyfluorination of Alcohols:

    • DAST and Deoxo-Fluor: These are common reagents but can lead to elimination and rearrangement byproducts.[20]

    • PyFluor and PhenoFluor: These are more modern reagents designed for broader substrate scope and reduced side reactions.[1]

    • Alkyl- and Aryltrifluoro-λ4-sulfanes: These have also been used for fluorination.[6]

  • For Nucleophilic Substitution of other Leaving Groups:

    • Alkali Metal Fluorides (KF, CsF): These are cost-effective but can be highly basic and have low solubility in organic solvents.[21]

    • Tetrabutylammonium Fluoride (TBAF): This is a more soluble source of fluoride, but its anhydrous form is crucial for high reactivity.[22]

    • HF Complexes (Olah's reagent, HF/DMPU): These offer improved safety and reactivity over gaseous HF, but their basicity must be considered.[5][21]

Q3: What role does hydrogen bonding play in preventing HF elimination?

A: Hydrogen bonding can be a powerful tool to guide the reaction towards substitution over elimination.[4] Solvents like tertiary alcohols can form hydrogen bonds with the fluoride anion. This interaction can modulate the nucleophilicity of the fluoride and also stabilize the transition state of the SN2 reaction, making it more favorable than the elimination pathway.[4][11]

Key Parameters for Suppressing HF Elimination

The following table summarizes the key experimental parameters and their recommended settings to minimize HF elimination.

ParameterRecommendation to Minimize EliminationRationale
Base Use sterically hindered, non-nucleophilic bases (e.g., DIPEA, tri-tert-butanolamine).Minimizes base-promoted E2 elimination pathways.[4][7]
Fluoride Source Select less basic sources (e.g., anhydrous TBAF) or modern reagents (e.g., PyFluor).Reduces the overall basicity of the reaction mixture.[1][6]
Temperature Maintain low temperatures (e.g., -78 °C to RT).Substitution reactions often have a lower activation energy than elimination reactions.[6][9]
Solvent Use non-polar, aprotic solvents (e.g., DCM) or tertiary alcohols.Can favor the SN2 pathway and enhance fluoride nucleophilicity while suppressing basicity.[4][9][10][11]

Experimental Protocol: Deoxyfluorination of a Tertiary Alcohol using PyFluor

This protocol provides a general guideline for the deoxyfluorination of a tertiary alcohol using PyFluor, a reagent known for minimizing elimination byproducts.

Materials:

  • Tertiary alcohol substrate

  • PyFluor (2-(Trifluoromethyl)pyridinylsulfur trifluoride)

  • Anhydrous dichloromethane (DCM)

  • Sterically hindered base (e.g., DIPEA)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Preparation: Under an inert atmosphere, dissolve the tertiary alcohol (1.0 equiv) and the sterically hindered base (1.5 equiv) in anhydrous DCM in an oven-dried round-bottom flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of PyFluor (1.2 equiv) in anhydrous DCM to the cooled reaction mixture over 15-20 minutes.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired tertiary fluoride.

Visualizing Reaction Pathways and Troubleshooting

Reaction Mechanism: SN1/E1 vs. SN2

G cluster_0 SN1/E1 Pathway (Carbocation Intermediate) cluster_1 SN2 Pathway (Concerted) Tertiary Substrate Tertiary Substrate Carbocation Carbocation Tertiary Substrate->Carbocation Slow, RDS Substitution Product (SN1) Substitution Product (SN1) Carbocation->Substitution Product (SN1) Nu- attack Elimination Product (E1) Elimination Product (E1) Carbocation->Elimination Product (E1) Base abstracts H+ Tertiary Substrate_SN2 Tertiary Substrate Transition State [Nu---C---LG]‡ Tertiary Substrate_SN2->Transition State Nu- attack Substitution Product (SN2) Substitution Product (SN2) Transition State->Substitution Product (SN2) Inversion

Caption: Competing pathways in tertiary fluoride synthesis.

Troubleshooting Workflow

G start Reaction Outcome? elimination High Elimination? start->elimination Low Yield success Successful Fluorination start->success High Yield rearrangement Rearrangement? elimination->rearrangement No check_base 1. Use hindered base 2. Lower Temperature 3. Change Solvent/Reagent elimination->check_base Yes no_reaction Low/No Conversion? rearrangement->no_reaction No check_reagent 1. Use less Lewis-acidic reagent 2. Favor SN2 conditions rearrangement->check_reagent Yes no_reaction->success No (Implies success) check_conditions 1. Ensure anhydrous conditions 2. Check reagent quality 3. Verify leaving group activation no_reaction->check_conditions Yes

Caption: A logical workflow for troubleshooting common issues.

References

  • Hydrogen Bonding: Regulator for Nucleophilic Fluorination. PMC. [Link]

  • Synthesis of Tertiary Fluorides through an Acid-Mediated Deoxyfluorination of Tertiary Alcohols | Request PDF. ResearchGate. [Link]

  • The Mechanism of Base-Promoted HF Elimination From 4-fluoro-4-(4'-nitrophenyl)butan-2-one: A Multiple Isotope Effect Study Including the Leaving Group (18)F/(19)F KIE. PubMed. [Link]

  • Nucleophilic Fluorination - The Doyle Group. UCLA. [Link]

  • Enantioselective Nucleophile-Catalyzed Synthesis of Tertiary Alkyl Fluorides via the α-Fluorination of Ketenes: Synthetic and Mechanistic Studies. Journal of the American Chemical Society. [Link]

  • Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. RSC Publishing. [Link]

  • Renewable Reagent for Nucleophilic Fluorination. PMC - NIH. [Link]

  • Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. RSC Publishing. [Link]

  • Theoretical study of HF elimination kinetics of ethane fluorides and derivatives [C2H6-nFn (n = 1–4)]. Indian Journal of Chemistry. [Link]

  • The Mechanism of Base-Promoted HF Elimination from 4-Fluoro-4-(4'-nitrophenyl)butan-2-one: A Multiple Isotope Effect Study Including the Leaving Group 18F/19F KIE. Journal of the American Chemical Society. [Link]

  • New Reagents and Reactions Advance Fluorination Chemistry. Pharmaceutical Technology. [Link]

  • The Mechanism of Base-Promoted HF Elimination from 4-Fluoro-4-(4'-nitrophenyl)butan-2-one: A Multiple Isotope Effect Study Including the Leaving Group 18 F/ 19 F KIE | Request PDF. ResearchGate. [Link]

  • Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. OSTI.GOV. [Link]

  • Fluoride Reduction / HF. Wastech Controls & Engineering. [Link]

  • Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of a-aryl azetidinium salts. Semantic Scholar. [Link]

  • TERTIARY ALCOHOLS TO AVOID EVAPORATION IN FLUORINE-18 LABELING | Request PDF. ResearchGate. [Link]

  • Renewable Reagent for Nucleophilic Fluorination. The Journal of Organic Chemistry. [Link]

  • Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. The Doyle Group - UCLA. [Link]

  • Why does the SN1/E1 reaction of tertiary alkyl halides favor the substitution product? Quora. [Link]

  • Understanding SN1 and E1 Reactions: A Comparative Insight. Oreate AI Blog. [Link]

  • 8.7: SN1 and E1 Reactions. Chemistry LibreTexts. [Link]

  • Question 1: How do you manage organic fluoride compounds in effluent and recycle streams in an HF alkylation unit? How do you detect upsets, and how are the impacts on downstream units mitigated? American Fuel & Petrochemical Manufacturers. [Link]

  • Method for Nucleophilic Fluorination Advanced by Doyle Group. Chemistry. [Link]

  • Facile Nucleophilic Fluorination Reactions Using tert -Alcohols as a Reaction Medium: Significantly Enhanced Reactivity of Alkali Metal Fluorides and Improved Selectivity | Request PDF. ResearchGate. [Link]

  • How To: Troubleshoot a Reaction. Department of Chemistry : University of Rochester. [Link]

  • Base-promoted elimination of hydrogen fluoride from alkyl fluorides: reactivity and stereochemistry. Infoscience - EPFL. [Link]

  • Elimination Reactions Elimination reactions discussed here are reactions that produce alkenes, usually from the loss of two part. SIUE. [Link]

  • Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. PMC. [Link]

  • SN1 vs E1 Reactions. Chemistry Steps. [Link]

  • Treatment of Hydrogen Fluoride Generated from the F-gases Decomposition Processes. Journal of Korean Society for Atmospheric Environment. [Link]

  • RELATIONSHIP BETWEEN Sn1 and E1 REACTIONS. University of South Alabama. [Link]

  • Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]

  • Strategies Towards Challenging Fluorination Reactions. C‐H and C‐X Bond Functionalization: Transition Metal Mediation - Books. [Link]

  • Designer HF-Based Fluorination Reagent: Highly Regioselective Synthesis of Fluoroalkenes and gem-Difluoromethylene Compounds from Alkynes. Journal of the American Chemical Society. [Link]

  • Catalytic Asymmetric Synthesis of Tertiary Alkyl Fluorides: Negishi Cross-Couplings of Racemic α,α-Dihaloketones. Journal of the American Chemical Society. [Link]

  • Modern Synthesis Processes and Reactivity of Fluorinated Compounds. Izvolitve - Institut "Jožef Stefan". [Link]

  • Fluorinated Solvents for Chemoselective Oxidations: A Strategy toward Synthetic Ideality in Natural Product Synthesis. PMC. [Link]

  • Thermodynamics and Kinetics Research of the Fluorination Process of the Concentrate Rutile. MDPI. [Link]

  • Recent Advances on Fluorine Chemistry. PMC. [Link]

Sources

Technical Support Center: Purification of 4-fluoro-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-fluoro-4-methylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity this compound. The following sections are structured in a question-and-answer format to directly address common challenges encountered during purification.

I. Understanding Your Compound: this compound

This compound is a halogenated carboxylic acid.[1] Its structure presents unique purification challenges due to the presence of both a polar carboxylic acid group and a fluorinated alkyl chain. Understanding the interplay of these functional groups is crucial for selecting an appropriate purification strategy.

Key Properties:

  • Molecular Formula: C6H11FO2[1]

  • Molecular Weight: 134.15 g/mol [2]

  • Appearance: Likely a liquid or low-melting solid at room temperature.

  • Solubility: Expected to have some solubility in polar organic solvents and limited solubility in water.

II. Troubleshooting Common Purification Issues

This section provides troubleshooting for specific issues you may encounter during common purification procedures.

A. Distillation

Fractional distillation under reduced pressure is a common method for purifying liquid organic compounds with different boiling points.[3][4]

Q1: My this compound is decomposing during distillation, what could be the cause and how can I prevent it?

A1: Thermal decomposition of fluorinated carboxylic acids can be a significant issue. The presence of the fluorine atom can influence the electronic stability of the molecule at elevated temperatures.

Causality:

  • High Pot Temperature: Excessive heat can lead to decarboxylation or other degradation pathways.

  • Presence of Impurities: Acidic or basic impurities can catalyze decomposition.

  • Extended Heating Time: Prolonged exposure to high temperatures increases the likelihood of degradation.

Troubleshooting Steps:

  • Reduce the Pressure: Employ a high-vacuum pump to lower the boiling point of your compound. This is the most critical step.

  • Use a Fractionating Column: A well-packed fractionating column (e.g., Vigreux or packed with Raschig rings) will allow for better separation at a lower temperature.

  • Ensure a Dry System: Water can react with acidic compounds at high temperatures. Ensure all glassware is thoroughly dried.

  • Pre-treatment: Consider a preliminary purification step like an acid-base extraction to remove catalytic impurities before distillation.[3][4]

Q2: I am not getting good separation between my product and a close-boiling impurity. What can I do?

A2: Achieving good separation of compounds with similar boiling points requires optimizing the distillation setup and conditions.

Troubleshooting Steps:

  • Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material.

  • Optimize the Reflux Ratio: Increase the reflux ratio to allow for more theoretical plates. This means collecting the distillate more slowly.

  • Consider Derivatization: For very difficult separations, converting the carboxylic acid to a more volatile ester (e.g., methyl or ethyl ester) can alter the boiling point sufficiently for better separation. The purified ester can then be hydrolyzed back to the pure acid.[5]

B. Crystallization

If this compound is a solid or can be induced to crystallize, recrystallization is a powerful purification technique.[6][7][8]

Q1: I can't find a suitable solvent for the recrystallization of this compound. What are the key properties of a good solvent?

A1: The ideal recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[7]

Solvent Selection Strategy:

  • "Like Dissolves Like": Start with solvents of intermediate polarity. Given the structure, consider solvents like toluene, ethyl acetate, or a mixture of hexane and acetone.

  • Systematic Screening: Use small amounts of your crude product to test a range of solvents with varying polarities.

  • Binary Solvent Systems: If a single solvent is not effective, try a binary solvent system. Dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[7]

Solvent SystemPolarityRationale
TolueneLowMay provide good solubility at high temperatures and poor solubility at low temperatures.
Ethyl Acetate/HexaneTunableThe polarity can be finely adjusted by changing the ratio of the two solvents.
Acetone/WaterHighUseful if the compound is highly polar. The water acts as the anti-solvent.
Dichloromethane/HexaneTunableAnother common binary system for compounds of intermediate polarity.

Q2: My compound is "oiling out" instead of crystallizing. How can I fix this?

A2: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point.[6]

Troubleshooting Steps:

  • Add More Solvent: The solution may be too concentrated. Add a small amount of the "good" solvent to the hot solution and allow it to cool again.[6]

  • Lower the Crystallization Temperature Slowly: Rapid cooling can promote oiling. Allow the flask to cool to room temperature slowly before placing it in an ice bath.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid to create nucleation sites.[6]

  • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.[6]

C. Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[3]

Q1: I am having trouble separating this compound from a non-polar impurity on a silica gel column. What should I do?

A1: Silica gel is a polar stationary phase, so non-polar impurities should elute first. If you are having trouble with separation, you may need to adjust your mobile phase.

Troubleshooting Steps:

  • Optimize the Solvent System with TLC: Before running a column, use Thin Layer Chromatography (TLC) to find an eluent system that gives good separation (a ΔRf of at least 0.2).[3]

  • Start with a Low Polarity Eluent: Begin with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or diethyl ether.

  • Consider Tailing: Carboxylic acids can sometimes "tail" on silica gel. Adding a small amount of acetic or formic acid (e.g., 0.5-1%) to the eluent can suppress the ionization of the carboxylic acid and lead to sharper peaks.

Q2: My compound is sticking to the column and won't elute. What is happening?

A2: This indicates that your eluent is not polar enough to move the compound down the column.[3]

Troubleshooting Steps:

  • Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent in your mobile phase.[3]

  • Switch to a More Polar Solvent System: If you are using a hexane/ethyl acetate system, you could try switching to a dichloromethane/methanol system, which is more polar.

  • Consider a Different Stationary Phase: If your compound is very polar, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile) might be a better option.

III. Experimental Protocols

Protocol 1: Acid-Base Extraction

This is an effective first-pass purification to remove neutral or basic impurities.[3][4]

  • Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic product will move into the aqueous layer as its sodium salt.

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral or basic impurities.

  • Carefully acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of ~2. The pure this compound should precipitate or form an oil.

  • Extract the product back into an organic solvent.

  • Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.[3]

Protocol 2: General Recrystallization Workflow
  • Solvent Selection: Choose a suitable solvent or binary solvent system based on small-scale tests.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent to dissolve it completely.[8]

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals in a desiccator or a vacuum oven.[3]

IV. Frequently Asked Questions (FAQs)

Q: What are the likely impurities in a typical synthesis of this compound?

A: The impurities will depend on the synthetic route. However, common impurities could include unreacted starting materials, byproducts from side reactions (e.g., elimination products), and residual solvents.

Q: How can I assess the purity of my final product?

A: A combination of techniques should be used:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information and can be used for quantitative purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.[4]

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for quantitative purity analysis.[4]

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of purity for a solid compound.[4]

Q: Are there any specific safety precautions I should take when working with this compound?

A: As with any chemical, you should always consult the Safety Data Sheet (SDS). In general, for a fluorinated carboxylic acid, you should:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact.

V. Visualization of Purification Workflow

Purification_Workflow Crude_Product Crude this compound Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Is_it_liquid Is_it_liquid Acid_Base_Extraction->Is_it_liquid Is it a liquid? Distillation Fractional Distillation (Reduced Pressure) Purity_Analysis Purity Analysis (NMR, GC-MS, HPLC) Distillation->Purity_Analysis Crystallization Recrystallization Crystallization->Purity_Analysis Column_Chromatography Column Chromatography Column_Chromatography->Purity_Analysis Pure_Product Pure Product Is_it_pure Is it pure? Purity_Analysis->Is_it_pure Is_it_liquid->Distillation Yes Is_it_solid Is_it_solid Is_it_liquid->Is_it_solid No Is_it_solid->Crystallization Yes Is_it_solid->Column_Chromatography No Is_it_pure->Column_Chromatography No Is_it_pure->Pure_Product Yes

Caption: A decision-making workflow for the purification of this compound.

VI. References

  • Blake, et al. (Year not available). Process for the production of fluorocarboxylic acid anhydrides. Google Patents. Available at:

  • (Year not available). Process for the preparation of fluorocarboxylic acid anhydrides. Google Patents. Available at:

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • University of Rochester. (n.d.). Troubleshooting: The Workup. University of Rochester Department of Chemistry. Available at: [Link]

  • (Year not available). Methods of preparing fluorinated carboxylic acids and their salts. Google Patents. Available at:

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Purification. Available at: [Link]

  • Edexcel A Level Chemistry Revision Notes 2015. (2025, January 3). Organic Techniques - Purification. Available at: [Link]

  • PubChem. (n.d.). (R)-2-fluoro-4-methylpentanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Lajin, B., & Zirbs, R. (2020). Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography. Journal of Chromatography A, 1631, 461575.

  • (2010, December 12). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). 3-methylpentanoic acid. Available at: [Link]

  • (2024, April 23). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Available at: [Link]

  • (Year not available). Crystallization method for organic acid or organic acid ester. Google Patents. Available at:

  • Illinois State Water Survey. (n.d.). Chromatographic separation and identification of organic acids. Available at: [Link]

  • PubChem. (n.d.). 2-Fluoro-4-methylpentanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • (2025, August 6). Organic Solvent-Assisted Crystallization of Inorganic Salts from Acidic Media. Available at: [Link]

  • ResearchGate. (n.d.). Chapter 4. Purification of Organic Chemicals. Request PDF. Available at: [Link]

  • Fan, H. A. (1990). [Removal of the ortho isomer of 4,4-bis(4-fluoro phenyl) butanoic acid by sulfonation]. Yao Xue Xue Bao, 25(8), 590-592.

  • Mittapelli, V., Arikatla, S. D., & Mulukutla, S. (2011). Isolation/Synthesis, Characterization & Potential Impurities of Antifungal Drug, Fluconazole. Asian Journal of Biochemical and Pharmaceutical Research, 1(4), 201-210.

  • ChemSynthesis. (2025, May 20). 4-methylpentanoic acid. ChemSynthesis. Available at: [Link]

  • (2014, June 11). From Evaporative to Cooling Crystallisation: An Initial Co-Crystallisation Study of Cytosine and Its Fluorinated Derivative with 4-chloro-3,5-dinitrobenzoic Acid. MDPI. Available at: [Link]

  • Chemsrc. (2025, August 21). 4-Methylpentanoic acid. Chemsrc. Available at: [Link]

  • (Year not available). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents. Available at:

  • Organic Syntheses Procedure. (n.d.). p-FLUOROBENZOIC ACID. Available at: [Link]

Sources

Technical Support Center: Stability & Handling of 4-Fluoro-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

4-Fluoro-4-methylpentanoic acid is a specialized building block often used in medicinal chemistry as a bioisostere for leucine or valeric acid derivatives. Its value lies in the tertiary alkyl fluoride moiety, which imparts metabolic stability against oxidative metabolism (blocking P450 sites).

However, this structural feature creates a specific stability paradox:

  • Acidic Conditions: The C–F bond is labile to solvolysis (

    
    ) leading to lactonization.
    
  • Basic Conditions: The molecule is generally stable as a carboxylate salt at ambient temperatures, but prone to dehydrofluorination (elimination) at elevated temperatures or with strong bases.

Chemical Structure & Key Sites[2][3][4][5]
  • C1 (Carboxyl): Acidic (

    
    ). Reacts with bases to form salts.
    
  • C3 (Beta-position): Contains protons adjacent to the fluorine-bearing carbon. These are the "trigger" for elimination.

  • C4 (Gamma-position): Tertiary center holding the Fluorine. Sterically hindered, making direct substitution (

    
    ) difficult, but supporting ionization (
    
    
    
    ) or elimination (
    
    
    ).

Critical Stability Analysis (The "Why")

The Base Stability Window

In basic media, two competing pathways dictate the fate of this molecule. Understanding the causality allows you to control the outcome.

A. Salt Formation (The Safe Zone)

When treated with mild bases (e.g.,


, 

, or dilute

) at temperatures

, the carboxylic acid deprotonates to form the 4-fluoro-4-methylpentanoate anion .
  • Mechanism: Simple acid-base neutralization.

  • Stability: The anionic carboxylate is electron-rich, which actually decreases the electrophilicity of the C4 center slightly, offering a protective effect against external nucleophiles.

  • Verdict: STABLE for storage and standard handling.

B. Dehydrofluorination (The Failure Mode)

Under forcing conditions (Strong base like


, 

, or refluxing

), the base attacks the

-protons at C3.
  • Mechanism:

    
     Elimination. Although Fluorine is a poor leaving group (strong C–F bond), the formation of a stable alkene and the tertiary nature of the carbon facilitate HF loss.
    
  • Product: 4-methylpent-3-enoic acid (or its conjugated isomer).

  • Verdict: UNSTABLE above

    
     or 
    
    
    
    .
C. Intramolecular Lactonization (The Secondary Risk)

While common in acidic conditions, lactonization can occur in base if the temperature allows the C–F bond to break. The carboxylate oxygen attacks the C4 position.

  • Mechanism: Because C4 is tertiary, this likely proceeds via a transient ionization (

    
    -like) rather than direct 
    
    
    
    .
  • Product: 4,4-dimethyl-dihydrofuran-2-one (

    
    -lactone).
    

Visualizing the Degradation Pathways

The following diagram maps the stability logic. Use this to diagnose impurities in your reaction mixture.

StabilityPathways SM This compound (Starting Material) Salt Carboxylate Salt (STABLE Form) SM->Salt Mild Base (NaHCO3) RT, pH 8-10 Alkene Elimination Product (4-methylpent-3-enoic acid) Salt->Alkene Strong Base (NaOH/Heat) >60°C, E2 Elimination Lactone Gamma-Lactone (Impurity) Salt->Lactone Prolonged Heat Intramolecular Attack

Caption: Figure 1. Reaction pathways in basic media. Green indicates the safe operating window; Red and Yellow indicate degradation pathways triggered by thermal or chemical stress.

Troubleshooting Guide

Issue 1: "I see a new set of olefin peaks in the NMR."

Diagnosis: Dehydrofluorination has occurred.[1][2][3] Cause: Reaction temperature was too high (


) while in basic solution, or the base used was too strong/hindered (acting as a base rather than a nucleophile).
Solution: 
  • Lower reaction temperature.

  • Switch to inorganic bases (

    
    , 
    
    
    
    ) instead of alkoxides (
    
    
    ).
  • Validation: Check

    
     NMR for peaks around 5.0–5.5 ppm (vinylic protons).
    
Issue 2: "My product is insoluble in water despite adding base."

Diagnosis: Incomplete salt formation or Lactonization. Cause: If the molecule lactonizes, it loses the ionic carboxylate head and becomes a neutral organic molecule, precipitating out of aqueous base. Solution:

  • Check pH. Ensure pH is > 8 to maintain the open-chain carboxylate.

  • If pH is high and solid persists, extract the solid and run an IR/NMR. A carbonyl stretch at ~1770

    
     indicates lactone formation.
    
Issue 3: "Loss of Fluorine signal in 19F NMR."

Diagnosis: Hydrolysis or Elimination.[1] Context: Tertiary Fluorines typically appear around -130 to -150 ppm. Solution:

  • If the signal disappears entirely, you likely have the alkene (no F) or inorganic fluoride (

    
     typically appears ~ -120 ppm depending on solvent/pH).
    
  • Protocol: Add an internal standard (e.g., trifluorotoluene) to quantify the loss.

Experimental Protocols

Protocol A: Safe Salt Formation (Recommended)

Use this for storage or preparing the nucleophile for alkylation.

  • Dissolution: Dissolve 1.0 eq of this compound in Methanol or THF (0.5 M).

  • Neutralization: Add 1.05 eq of Sodium Bicarbonate (

    
    )  dissolved in minimal water.
    
    • Note: Avoid NaOH if possible to prevent localized high pH "hotspots."

  • Processing: Stir at Room Temperature (

    
    )  for 30 minutes. Gas evolution (
    
    
    
    ) will cease.
  • Isolation: Remove solvent under vacuum at

    
     .
    
    • Result: White stable solid (Sodium 4-fluoro-4-methylpentanoate).

Protocol B: Stability Stress Test

Perform this if your workflow requires heating.

  • Prepare a 0.1 M solution of the substrate in

    
    .
    
  • Heat to desired process temperature (e.g.,

    
    ) for 1 hour.
    
  • Analysis: Take an aliquot, neutralize with dilute

    
     to pH 7, and extract into 
    
    
    
    .
  • Readout:

    • 
      :  Integrate the tertiary F peak. Any reduction relative to an internal standard indicates degradation.
      
    • 
      :  Watch for methyl group splitting changes (Singlet 
      
      
      
      Doublet/Triplet implies skeletal change).

Stability Data Summary

ConditionReagentTempDurationOutcomeRisk Level
Mild Base

/


24 hrsStable Salt Low
Aqueous Base 1N NaOH

24 hrsStable Salt Low
Strong Base 1N NaOH

4 hrsElimination (~15%) High
Alkoxide

/ THF

2 hrsElimination Critical
Lewis Acid

/

AnyN/ALactonization Critical

Frequently Asked Questions (FAQs)

Q: Can I use this molecule in a Suzuki coupling with a basic carbonate buffer? A: Yes. Carbonate bases (Potassium/Cesium Carbonate) at typical coupling temperatures (


) are generally tolerated. However, avoid temperatures above 

for prolonged periods.

Q: Is the C-F bond stable to nucleophilic attack (e.g., amines)? A: Yes. The tertiary carbon is sterically crowded. Direct displacement (


) of the fluorine by an amine is kinetically forbidden. The risk is that the amine acts as a base and causes elimination.

Q: How should I store the free acid? A: Store at


 in a tightly sealed container. While the C-F bond is stable, the acid functionality can catalyze auto-decomposition over months if moisture is present (promoting HF formation).

References

  • Matsubara, S., et al. (1988).[1] Base-promoted elimination of hydrogen fluoride from alkyl fluorides: reactivity and stereochemistry. Tetrahedron. 1

  • Zhang, W., et al. (2020).[2] Dehydroxylative Fluorination of Tertiary Alcohols. Organic Letters. (Discusses the formation and stability of tertiary alkyl fluorides). 2[1][4][5]

  • PubChem Compound Summary. (2025). 2-Fluoro-4-methylpentanoic acid (Isomer Analog Data). National Library of Medicine. 6

  • EPFL Infoscience. Base-promoted elimination of hydrogen fluoride. (Detailed kinetics on E2 elimination of fluoroalkanes). 1

Sources

Technical Support Center: Optimizing Yield for 4-Fluoro-4-methylpentanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of 4-fluoro-4-methylpentanoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. We will explore a robust synthetic pathway, address common experimental hurdles with detailed troubleshooting guides, and provide protocols to enhance yield and purity.

Proposed Synthetic Pathway

The synthesis of this compound is most effectively approached via a two-step process starting from a readily available precursor. The key transformation is the deoxyfluorination of a tertiary alcohol, a step that is often accompanied by side reactions. Careful control of reaction parameters is paramount for success.

SynthesisWorkflow Start Step 1: Precursor Synthesis 4-Hydroxy-4-methylpentanoic Acid Fluorination Step 2: Deoxyfluorination This compound Start->Fluorination Deoxyfluorinating Agent (e.g., DAST, Deoxo-Fluor®) Purification Step 3: Purification Isolation of Final Product Fluorination->Purification Aqueous Workup & Chromatography/Distillation LowYieldTroubleshooting Start Low or No Product Yield CheckReagent 1. Verify Reagent Activity Start->CheckReagent CheckConditions 2. Assess Reaction Conditions Start->CheckConditions CheckPurity 3. Confirm Anhydrous Conditions Start->CheckPurity SolutionReagent Use a fresh, properly stored bottle of fluorinating agent. CheckReagent->SolutionReagent SolutionTemp Gradually increase reaction temperature. Start at -78°C and allow to warm to RT. Consider gentle heating if necessary. CheckConditions->SolutionTemp Temperature? SolutionStoich Increase equivalents of fluorinating agent (e.g., 1.5-2.0 eq). CheckConditions->SolutionStoich Stoichiometry? SolutionAnhydrous Ensure all glassware is oven-dried. Use anhydrous solvents. CheckPurity->SolutionAnhydrous

Caption: Troubleshooting workflow for low or no product yield.

Detailed Troubleshooting Steps:

  • Reagent Inactivity: Fluorinating agents like DAST and Deoxo-Fluor® are highly sensitive to moisture and can degrade over time, even with proper storage. [1][2]Hydrolysis not only consumes the reagent but also generates corrosive byproducts like HF. [2] * Solution: Use a fresh bottle of the fluorinating reagent or one that has been recently opened and stored under an inert atmosphere. If possible, test the reagent on a more reliable substrate to confirm its activity.

  • Insufficient Activation/Temperature: The conversion of a tertiary hydroxyl group into a good leaving group by DAST requires sufficient thermal energy. While starting the reaction at low temperatures is crucial to control exotherms and side reactions, the reaction may stall if not allowed to warm adequately.

    • Solution: Begin the addition of DAST at a low temperature (e.g., -78 °C) but allow the reaction to warm slowly to room temperature and stir for several hours. [2]If monitoring (by TLC or crude NMR) shows no conversion, a gentle increase in temperature (e.g., to 40 °C) may be required. Be cautious, as higher temperatures can promote elimination. [1]

  • Stoichiometry: The stoichiometry of the fluorinating agent is critical. While a slight excess is often sufficient, hindered or less reactive substrates may require more.

    • Solution: Increase the equivalents of the fluorinating reagent incrementally, for example, from 1.2 eq to 1.5 or even 2.0 eq.

  • Moisture Contamination: Trace amounts of water in the solvent or on the glassware will rapidly quench the fluorinating agent.

    • Solution: Ensure all glassware is rigorously oven-dried or flame-dried under vacuum. Use a freshly opened bottle of an anhydrous solvent or a solvent passed through a purification system. [2]Conduct the reaction under a positive pressure of an inert gas like argon or nitrogen.

Issue 2: High Percentage of Elimination Byproduct

Question: My reaction produces the desired fluoro-acid, but I am observing a significant amount of an alkene byproduct, likely 4-methylpent-3-enoic acid and/or its isomers. How can I suppress this elimination?

Answer: Elimination is the most common and challenging side reaction when performing deoxyfluorination on secondary and, particularly, tertiary alcohols with reagents like DAST. [2]The reaction can proceed through an Sₙ1-like mechanism, where a carbocation intermediate is formed. This intermediate can then either be trapped by a fluoride ion (substitution) or lose a proton (elimination). Suppressing elimination involves favoring the Sₙ2 pathway or minimizing the lifetime of the carbocationic intermediate.

Strategies to Minimize Elimination:

StrategyRationaleRecommended Action
Lower Reaction Temperature Elimination reactions (E1) typically have a higher activation energy than substitution reactions (Sₙ2/Sₙ1). Lowering the temperature disproportionately slows the elimination pathway.Start the reaction at -78 °C and let it warm very slowly to room temperature. Avoid any external heating unless absolutely necessary for conversion. [2]
Solvent Choice Less polar solvents can disfavor the formation of a charge-separated carbocation intermediate, thereby suppressing the E1 pathway.Dichloromethane (DCM) is a standard choice. If elimination persists, consider switching to less polar solvents like toluene or even non-coordinating solvents. [2]
Use of Alternative Reagents Newer generations of fluorinating agents have been developed to be less prone to inducing elimination and rearrangements.Consider using more modern and thermally stable reagents like Deoxo-Fluor® or specialized reagents like PhenoFluor™ if applicable, although their primary use is for phenols and alcohols. [3][4]
FAQ Section

Q1: What is the appropriate work-up procedure for a DAST reaction? A1: DAST reactions must be quenched carefully. The reaction mixture should be cooled in an ice bath and slowly added to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl) to neutralize any remaining reagent and acidic byproducts. [5]Be prepared for gas evolution (CO₂ if using bicarbonate). After quenching, the product is typically extracted with an organic solvent like ethyl acetate or dichloromethane.

Q2: How should I purify the final this compound? A2: Purification can be challenging due to the similar polarities of the product and potential byproducts.

  • Column Chromatography: Silica gel chromatography is a common method. A gradient elution using a mixture of hexanes and ethyl acetate, often with a small amount of acetic or formic acid to keep the carboxylic acid protonated and prevent streaking, is effective.

  • Distillation: If the product is thermally stable, distillation under reduced pressure can be an option, especially for larger scales. [6]* Acid/Base Extraction: An acid/base workup can help remove non-acidic impurities. Dissolve the crude material in an organic solvent, extract with a weak base (e.g., NaHCO₃ solution), wash the aqueous layer with solvent to remove neutral impurities, and then re-acidify the aqueous layer (e.g., with dilute HCl) to a pH of 1-2 before extracting the pure product. [6] Q3: What are the primary safety concerns with DAST and related reagents? A3: Safety is paramount. DAST can decompose violently at elevated temperatures (above ~90 °C). [1]It is also highly corrosive and reacts violently with water. Always handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Always consult the Safety Data Sheet (SDS) before use. [1] Q4: How can I confirm the successful synthesis of this compound? A4: Spectroscopic analysis is essential.

  • ¹⁹F NMR: This is the most definitive technique. You should observe a singlet for the single fluorine atom.

  • ¹H NMR: The methyl groups adjacent to the fluorine will appear as a doublet due to coupling with the fluorine atom (²J-H,F coupling).

  • ¹³C NMR: The carbon atom bonded to fluorine will show a large one-bond coupling constant (¹J-C,F) and will be split into a doublet.

  • Mass Spectrometry (MS): The mass spectrum should show the correct molecular ion peak for C₆H₁₁FO₂ (m/z = 134.15).

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxy-4-methylpentanoic Acid

This protocol is adapted from standard organometallic addition procedures to esters.

  • Preparation: In a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place magnesium turnings (2.2 eq) under an argon atmosphere.

  • Grignard Formation: Add a small portion of a solution of methyl iodide (2.1 eq) in anhydrous diethyl ether to the magnesium. If the reaction does not start, gently warm the flask or add a small crystal of iodine. Once initiated, add the remaining methyl iodide solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Addition Reaction: Cool the Grignard reagent to 0 °C. Add a solution of ethyl levulinate (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel.

  • Quench and Work-up: After stirring for 2 hours at room temperature, cool the reaction to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Hydrolysis: Add a solution of sodium hydroxide (3.0 eq) in water and heat the mixture to reflux for 4 hours to hydrolyze the ester.

  • Isolation: Cool the mixture to room temperature and remove the diethyl ether under reduced pressure. Acidify the remaining aqueous solution to pH 2 with concentrated HCl. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-hydroxy-4-methylpentanoic acid, which can often be used in the next step without further purification.

Protocol 2: Deoxyfluorination to Synthesize this compound
  • Preparation: In a flame-dried flask made of plastic or Teflon (to prevent etching by HF byproducts), dissolve 4-hydroxy-4-methylpentanoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add DAST (1.2 - 1.5 eq) dropwise via a syringe to the stirred solution.

  • Reaction: Stir the reaction mixture at -78 °C for 30 minutes, then allow it to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or by taking a small aliquot, quenching it, and analyzing by ¹H NMR.

  • Quenching: Cool the reaction mixture to 0 °C and pour it slowly and carefully into a vigorously stirred, chilled, saturated aqueous solution of NaHCO₃.

  • Extraction and Purification: Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

References

  • Google Patents. (n.d.). US6281374B1 - Fluorinated alkanoic acid purification process.
  • Mettler Toledo. (n.d.). Fluorine and Fluorination Chemistry. Retrieved February 26, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of 4a. Retrieved February 26, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of (i) 2-(R)-hydroxy-4-methylpentanoic acid. Retrieved February 26, 2026, from [Link]

  • Wikipedia. (n.d.). 4-Hydroxy-4-methylpentanoic acid. Retrieved February 26, 2026, from [Link]

  • Organic Syntheses. (n.d.). (r)-3-hydroxy-4-methylpentanoic acid. Retrieved February 26, 2026, from [Link]

  • Wordpress. (n.d.). Specific Solvent Issues with Fluorination.
  • Royal Society of Chemistry. (n.d.). Strategies Towards Challenging Fluorination Reactions. Retrieved February 26, 2026, from [Link]

  • ACS Publications. (2014, March 11). Late-Stage Fluorination: From Fundamentals to Application. Retrieved February 26, 2026, from [Link]

  • Pharmaceutical Technology. (2026, February 6). Fluorination Remains Key Challenge in API Synthesis. Retrieved February 26, 2026, from [Link]

  • PubChem. (n.d.). 2-Fluoro-4-methylpentanoic acid. Retrieved February 26, 2026, from [Link]

  • SpectraBase. (n.d.). 4-Fluoro-4-methylpentan-2-one. Retrieved February 26, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols. Retrieved February 26, 2026, from [Link]

  • Chemguide. (n.d.). oxidation of alcohols. Retrieved February 26, 2026, from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0230265). Retrieved February 26, 2026, from [Link]

  • PMC. (n.d.). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. Retrieved February 26, 2026, from [Link]

  • Chemistry Steps. (2024, April 5). Alcohol Oxidation Mechanisms and Practice Problems. Retrieved February 26, 2026, from [Link]

  • PMC. (n.d.). Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices. Retrieved February 26, 2026, from [Link]

  • LibreTexts. (2023, January 22). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Retrieved February 26, 2026, from [Link]

  • PubChemLite. (n.d.). This compound (C6H11FO2). Retrieved February 26, 2026, from [Link]

  • Study.com. (n.d.). Show the steps needed to make 4-methylpentanonic acid by the malonic ester synthesis. Retrieved February 26, 2026, from [Link]

  • Organic Syntheses. (n.d.). 3-methylpentanoic acid. Retrieved February 26, 2026, from [Link]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Quora. (2017, March 7). How can we prepare 4-methylpentanoic acid from Malonic ester?. Retrieved February 26, 2026, from [Link]

  • ResearchGate. (2020, October 9). Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review. Retrieved February 26, 2026, from [Link]

  • PubMed. (2024, December 5). Defluorination of various perfluoro alkyl acids and selected PFOA and PFOS monomers by Acidimicrobium sp. Strain A6 enrichment cultures. Retrieved February 26, 2026, from [Link]

  • Chemsrc. (2025, August 21). 4-Methylpentanoic acid | CAS#:646-07-1. Retrieved February 26, 2026, from [Link]

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Technical Support Center: Handling Precautions for Fluorinated Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the safe handling of fluorinated carboxylic acids. This resource is tailored for researchers, scientists, and drug development professionals who frequently work with these potent and versatile chemical compounds. The information provided herein is designed to equip you with the necessary knowledge to mitigate risks and ensure the integrity of your experimental work.

Introduction: The Unique Challenges of Fluorinated Carboxylic Acids

Fluorinated carboxylic acids, with trifluoroacetic acid (TFA) being a prominent example, are powerful tools in various scientific disciplines, including peptide synthesis and chromatography.[1] The incorporation of fluorine atoms dramatically increases the acidity of these molecules compared to their non-fluorinated counterparts, a property that is both highly useful and a source of significant handling hazards.[2] These substances are corrosive to skin, eyes, and respiratory tissues, and can cause severe burns upon contact.[3][4] This guide aims to address common questions and provide practical, evidence-based solutions for their safe management in a laboratory setting.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am preparing to work with Trifluoroacetic Acid (TFA) for the first time. What are the critical safety measures I need to implement before starting my experiment?

A1: Due to its corrosive nature and high volatility, a proactive approach to safety is paramount when handling TFA.[3] Before you even open a container of TFA, a thorough safety check is essential.

Pre-Handling Safety Protocol:

  • Engineering Controls Verification: All work with TFA must be conducted within a certified chemical fume hood to prevent inhalation of its harmful vapors.[1] Confirm that the fume hood has been recently certified and is functioning correctly.

  • Personal Protective Equipment (PPE) Selection and Inspection: The correct PPE is your most immediate line of defense.

    • Gloves: Standard nitrile gloves offer insufficient protection. It is highly recommended to use double gloving, with a robust outer glove made of butyl rubber or Viton™ over a standard nitrile glove.[1] This combination provides enhanced chemical resistance and allows for safe removal of the outer glove if it becomes contaminated.

    • Eye and Face Protection: Chemical splash goggles are mandatory. For added protection against splashes, a full face shield should be worn over the goggles.[5]

    • Body Protection: A chemically resistant lab coat should be worn and fully fastened.

  • Emergency Equipment Readiness: Before beginning your work, physically locate the nearest safety shower and eyewash station. Ensure they are unobstructed and you can reach them within 10-15 seconds.[6]

  • Spill Kit Availability: A spill kit specifically designed for acid spills must be readily accessible. This kit should contain a neutralizing agent like sodium bicarbonate and absorbent materials.[3][6]

Diagram 1: Pre-Handling Safety Workflow

G cluster_prep Preparation Phase cluster_handling Handling Phase A Verify Fume Hood Functionality B Inspect and Don Appropriate PPE A->B C Locate Emergency Shower & Eyewash B->C D Ensure Spill Kit is Accessible C->D E Proceed with Experiment D->E

Caption: A stepwise workflow for ensuring safety before handling fluorinated carboxylic acids.

Q2: I've observed a white, powdery substance around the cap of my TFA bottle. What is this, and how should I address it?

A2: The white powder you are seeing is likely the result of TFA vapors escaping the container and reacting with atmospheric moisture.[7] This is an indication of a compromised seal and should be addressed promptly to prevent further leakage and exposure.

Troubleshooting a Leaking Container:

  • Full PPE Required: Treat this situation as a potential exposure risk and don your full PPE, including double gloves, chemical splash goggles, a face shield, and a lab coat.

  • Work in a Fume Hood: Place the container inside a chemical fume hood before attempting to open it.

  • Neutralize and Clean: Dampen a cloth with a weak base solution, such as 5% sodium bicarbonate, and carefully wipe the threads of the bottle and the inside of the cap. This will neutralize any residual acid.

  • Inspect and Replace if Necessary: Examine the cap liner for any signs of degradation. If it appears damaged, transfer the TFA to a new, appropriate container with a compatible cap.

  • Temporary Sealing: While Parafilm® can be used for a temporary seal, it is not a substitute for a properly fitting, chemically resistant cap.

Q3: What materials are safe for the long-term storage and preparation of fluorinated carboxylic acid solutions?

A3: Material compatibility is a critical consideration to prevent container degradation and contamination of your reagents. Fluorinated carboxylic acids are corrosive to many common laboratory materials.[4]

Table 1: Material Compatibility for Fluorinated Carboxylic Acids

MaterialCompatibilityRationale and Expert Insights
Glass (Borosilicate) Excellent The preferred material for long-term storage of fluorinated carboxylic acids.[8]
Polytetrafluoroethylene (PTFE) Excellent Highly resistant to chemical attack, making it ideal for cap liners, tubing, and reaction vessels.[9]
Polypropylene (PP) Good (Short-Term) Suitable for temporary storage and general labware, but may show signs of degradation with prolonged contact.[9]
High-Density Polyethylene (HDPE) Good (Short-Term) Similar to polypropylene, it can be used for short-term applications but is not recommended for long-term storage.[8][9]
Metals (including Stainless Steel) Poor - AVOID Fluorinated carboxylic acids are corrosive to most metals, which can lead to equipment failure and contamination of your solutions.[4][10]
Elastomers (e.g., Rubber, Silicone) Poor - AVOID These materials will degrade quickly upon contact with strong acids.[4]

Expert Tip: When preparing dilutions, always add the acid to the diluent slowly to safely manage the exothermic reaction.[1]

Q4: I've had a minor spill of a fluorinated carboxylic acid on my workbench. What is the correct procedure for cleanup?

A4: Prompt and proper cleanup of even a small spill is crucial to prevent exposure and further contamination. The primary goal is to neutralize the acid before absorption.

Spill Cleanup Protocol:

  • Alert and Isolate: Immediately inform others in the vicinity of the spill. Isolate the area to prevent accidental contact.

  • Personal Protective Equipment: If not already wearing it, don your full PPE, including double gloves, chemical splash goggles, a face shield, and a chemically resistant lab coat.

  • Neutralization: Liberally cover the spill with a weak base such as sodium bicarbonate.[3] You will observe fizzing as the acid is neutralized. Continue adding the neutralizing agent until the fizzing stops.

  • Absorption: Once neutralized, use an inert absorbent material like vermiculite or sand to absorb the liquid.[6][11]

  • Decontamination: Thoroughly clean the affected area with soap and water.

  • Waste Disposal: All materials used for the cleanup should be collected in a sealed, clearly labeled container for hazardous waste disposal.[12]

  • Incident Reporting: Report the spill to your laboratory supervisor or environmental health and safety department, in accordance with your institution's policies.

Diagram 2: Spill Response Decision Tree

G Spill Spill Detected Alert Alert Personnel & Isolate Area Spill->Alert PPE Don Full PPE Alert->PPE Neutralize Neutralize Spill with Weak Base PPE->Neutralize Absorb Absorb Residue with Inert Material Neutralize->Absorb Clean Decontaminate Surface Absorb->Clean Dispose Package Waste for Proper Disposal Clean->Dispose Report Report Incident Dispose->Report

Caption: A clear workflow for responding to a minor spill of fluorinated carboxylic acid.

Q5: What is the proper procedure for disposing of waste containing fluorinated carboxylic acids?

A5: Improper disposal of fluorinated carboxylic acids can pose a significant environmental and safety risk. These chemicals should never be poured down the drain.[13]

Waste Disposal Guidelines:

  • Segregation: Keep waste containing fluorinated carboxylic acids separate from other waste streams. Use a dedicated, clearly labeled hazardous waste container.

  • Container Selection: The waste container should be made of a compatible material, such as borosilicate glass or HDPE for temporary storage, and have a secure lid.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name(s) and approximate concentrations.

  • Institutional Procedures: Follow your institution's specific protocols for the collection and disposal of hazardous chemical waste. This may involve contacting your environmental health and safety department for pickup.

References

  • Amherst College. (2024, April 2).
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • New Jersey Department of Health. (n.d.). Right to Know Hazardous Substance Fact Sheet: TRIFLUOROACETIC ACID.
  • Halocarbon Products Corporation. (n.d.). Trifluoroacetic Acid CAS No. 76-05-1 INTRODUCTION.
  • Cambridge Isotope Laboratories, Inc. (2023, May 17). Safety Data Sheet: TRIFLUOROACETIC ACID-D (D, 99.5%).
  • Carl ROTH. (n.d.).
  • Fisher Scientific. (2025, December 18).
  • Apollo Scientific. (2024, May 3).
  • IPCS. (n.d.). ICSC 1673 - TRIFLUOROACETIC ACID.
  • ChemicalBook. (n.d.). Trifluoroacetic anhydride- an important organic reagent.
  • Waters. (n.d.). What is the optimized cleaning procedure for trifluoroacetic acid (TFA)? - WKB109900.
  • Santa Cruz Biotechnology, Inc. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Trifluoroacetic Acid.
  • Reddit. (2025, February 7). Triflouroacetic acid : r/OrganicChemistry.
  • DWK Life Sciences. (n.d.).
  • Microlit. (2025, January 1).
  • Fisher Scientific. (n.d.).
  • Wikipedia. (n.d.). Trifluoroacetic acid.
  • Medicom. (n.d.). Chemicals.
  • Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA) ≥99,7 %.
  • U.S. Environmental Protection Agency. (2024, April 8).
  • ACS Publications. (2025, August 23). Incineration of Perfluorooctanoic Acid Leads to Regeneration of Smaller Perfluorocarboxylic Acids | The Journal of Physical Chemistry A.
  • Oreate AI Blog. (2026, January 7). Chemical Properties, Hazards, and Safety Guidelines for Trifluoroacetic Acid (CAS 76-05-1).
  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.
  • TCI Chemicals. (2025, January 14).
  • The Journal of Physical Chemistry A. (2026, January 20).
  • Environmental Working Group. (2021, February 22). DRAFT.EPA.PFAS Disposal-022221-CLEAN_numbered.
  • Medicom. (n.d.). Chemical Resistance Reference Chart.
  • Semantic Scholar. (2021, October 27).

Sources

Validation & Comparative

A Comparative Guide to the ¹⁹F NMR Chemical Shift of 4-fluoro-4-methylpentanoic acid: Prediction, Analysis, and Experimental Best Practices

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the precise characterization of fluorinated molecules is paramount. The fluorine-19 (¹⁹F) nucleus, with its 100% natural abundance and high gyromagnetic ratio, offers exceptional sensitivity in Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] This guide provides an in-depth analysis of the ¹⁹F NMR chemical shift of 4-fluoro-4-methylpentanoic acid, a molecule of interest for its potential applications in medicinal chemistry and as a building block in organic synthesis.

Understanding the ¹⁹F NMR Chemical Shift: A Game of Electrons and Magnetism

The chemical shift in ¹⁹F NMR is exquisitely sensitive to the local electronic environment of the fluorine atom, spanning a range of over 800 ppm.[1][3] This wide spectral dispersion minimizes signal overlap and allows for the detection of subtle structural and conformational changes. The chemical shift is primarily determined by the balance between two opposing effects: diamagnetic and paramagnetic shielding.

  • Diamagnetic Shielding (σdia): This effect arises from the circulation of electrons around the nucleus, which generates a magnetic field that opposes the external magnetic field (B₀). Higher electron density leads to stronger diamagnetic shielding and an upfield shift (more negative ppm values).[3]

  • Paramagnetic Shielding (σpara): This term, which is a major contributor to the wide chemical shift range in ¹⁹F NMR, results from the mixing of ground and excited electronic states by the external magnetic field.[3] This creates a magnetic field that reinforces B₀, leading to deshielding and a downfield shift (more positive ppm values). The presence of lone pairs and π-systems near the fluorine atom significantly influences this term.[3]

Several key factors influence the electronic environment around a fluorine nucleus and, consequently, its chemical shift:

  • Electronegativity and Inductive Effects: The high electronegativity of fluorine causes it to withdraw electron density from neighboring atoms. The presence of other electron-withdrawing groups can further deshield the fluorine nucleus, resulting in a downfield shift.[3]

  • Hybridization: The hybridization of the carbon atom attached to the fluorine atom affects the chemical shift. Generally, fluorine atoms bonded to sp²-hybridized carbons are found downfield from those attached to sp³-hybridized carbons.[3]

  • Solvent Effects: Intermolecular interactions between the analyte and the solvent, such as hydrogen bonding and dipole-dipole interactions, can alter the electronic environment of the fluorine nucleus and cause chemical shift changes of several ppm.[3][4]

Predicting the ¹⁹F NMR Chemical Shift of this compound

In the absence of direct experimental data, computational methods, particularly Density Functional Theory (DFT), have become reliable tools for predicting ¹⁹F NMR chemical shifts.[5][6][7] These methods calculate the magnetic shielding tensor of the nucleus, from which the chemical shift can be derived.

Based on a review of current literature, the following DFT methods and basis sets are recommended for accurate and rapid prediction of ¹⁹F chemical shifts:

  • B3LYP/6-31+G(d,p): This level of theory has been shown to provide a mean absolute deviation of 2.1 ppm over a range of 153 ppm for fluorinated aromatic compounds.[5][6]

  • ωB97XD/aug-cc-pvdz: This method has demonstrated an RMS error of 3.57 ppm for a range of molecules with fluorine-carbon and fluorine-boron bonds.[7]

  • ωB97XD/6-31+G(d,p): This method has been identified as providing the lowest RMSE values for predicting the ¹⁹F NMR chemical shifts of per- and polyfluoroalkyl substances (PFAS).[8]

Using these computational approaches, the predicted ¹⁹F NMR chemical shift for this compound is expected to fall within a specific range, influenced by the tertiary alkyl fluoride and the carboxylic acid functional group. The fluorine atom is attached to a tertiary carbon, which generally results in a more downfield shift compared to primary or secondary alkyl fluorides. The electron-withdrawing nature of the carboxylic acid group, although separated by two methylene groups, will also contribute to a deshielding effect.

Comparative Analysis with Structurally Related Compounds

To contextualize the predicted chemical shift, it is instructive to compare it with the experimentally determined ¹⁹F NMR chemical shifts of similar molecules.

CompoundStructureSolvent¹⁹F Chemical Shift (ppm)
Trifluoroacetic acid CF₃COOHCCl₄-76.3
Perfluorobutanoic acid CF₃(CF₂)₂COOH-α-CF₂: ~ -118, β-CF₂: ~ -125, ω-CF₃: ~ -81
Perfluorohexanoic acid CF₃(CF₂)₄COOH-α-CF₂: ~ -118, CF₂'s: ~ -122 to -126, ω-CF₃: ~ -81
1-Fluorobutane CH₃(CH₂)₃F-~ -218
2-Fluorobutane CH₃CH₂CHFCH₃-~ -175
tert-Butyl fluoride (CH₃)₃CF-~ -140

Note: Chemical shifts are referenced to CFCl₃ (0 ppm). Data compiled from various sources. The chemical shifts for perfluorinated carboxylic acids are approximate and can vary with chain length and solvent.[9][10][11]

The comparison table highlights several key trends. The highly deshielded nature of the CF₃ group in trifluoroacetic acid is evident. In longer perfluorinated carboxylic acids, the chemical shifts of the CF₂ groups vary depending on their proximity to the carboxylic acid and terminal CF₃ group.[9][10] The shift from a primary to a secondary to a tertiary alkyl fluoride results in a significant downfield shift, as seen in the series of fluorobutanes and tert-butyl fluoride.

Based on these trends, the ¹⁹F chemical shift of this compound is predicted to be significantly downfield from primary and secondary alkyl fluorides and likely in a region somewhat upfield of the α-CF₂ group in perfluorinated carboxylic acids, though a precise prediction requires computational analysis.

Experimental Protocol for High-Quality ¹⁹F NMR Spectroscopy

Acquiring reliable and reproducible ¹⁹F NMR data requires careful attention to experimental parameters. The following protocol provides a robust framework for the analysis of this compound and similar fluorinated compounds.

I. Sample Preparation
  • Analyte Preparation: Accurately weigh 5-20 mg of the purified this compound.

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shift.[3][4] Common choices include CDCl₃, Acetone-d₆, and DMSO-d₆. For carboxylic acids, the choice of solvent can also affect the degree of hydrogen bonding and ionization.

  • Reference Standard:

    • Internal Standard: Add a small amount of a suitable internal standard. An ideal internal standard should be chemically inert, soluble in the chosen solvent, and have a single, sharp resonance that does not overlap with the analyte signals.[12] Common internal standards include CFCl₃ (0 ppm), C₆F₆ (-164.9 ppm), and trifluorotoluene (-63.72 ppm).[11]

    • External Standard: Alternatively, a sealed capillary containing a reference compound (e.g., CFCl₃ in a deuterated solvent) can be used. This avoids any potential interaction between the standard and the analyte but requires careful calibration.

II. Spectrometer Setup and Data Acquisition
  • Lock and Shim: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Probe Tuning: Tune and match the ¹⁹F channel of the probe for the specific sample.

  • Acquisition Parameters:

    • Pulse Sequence: A simple pulse-acquire sequence is typically sufficient for a 1D ¹⁹F spectrum.

    • Spectral Width: Set a wide spectral width (e.g., 200-250 ppm) to ensure all fluorine signals are captured.[1] The ¹⁹F chemical shift range is very large, and an unknown sample may have unexpected shifts.[4][13]

    • Transmitter Offset (O1p): Center the transmitter offset in the expected region of the spectrum.

    • Acquisition Time (AQ): Set to at least 1-2 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): Use a relaxation delay of 1-2 seconds for qualitative analysis. For quantitative measurements, D1 should be at least 5 times the longest T₁ of any fluorine nucleus in the sample to ensure full relaxation.[1]

    • Number of Scans (NS): Accumulate a sufficient number of scans (e.g., 16-128) to achieve an adequate signal-to-noise ratio.

    • Decoupling: For simplified spectra, ¹H decoupling can be applied to remove ¹H-¹⁹F couplings.

III. Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction algorithm.

  • Referencing: Reference the spectrum to the internal or external standard.

Logical Workflow for ¹⁹F NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Analyte B Select & Add Deuterated Solvent A->B C Add Internal/External Standard B->C D Lock & Shim C->D E Tune Probe D->E F Set Acquisition Parameters E->F G Acquire Data F->G H Fourier Transform G->H I Phase & Baseline Correction H->I J Reference Spectrum I->J K Analyze Chemical Shift & Coupling J->K

Caption: Workflow for ¹⁹F NMR Spectroscopy.

Factors Influencing Experimental Choices

G A Target Molecule (this compound) C Solvent Choice (Solubility, H-bonding) A->C D Standard Selection (Internal vs. External) A->D B Desired Information (Chemical Shift, Purity, Structure) E Acquisition Parameters (Quantitative vs. Qualitative) B->E F Final ¹⁹F NMR Spectrum C->F D->F E->F

Caption: Key considerations for ¹⁹F NMR experiment design.

Conclusion

The ¹⁹F NMR chemical shift of this compound, while not experimentally documented in readily available literature, can be reliably predicted using established computational methods. By understanding the fundamental principles that govern ¹⁹F chemical shifts and comparing the predicted value with those of structurally similar compounds, researchers can gain valuable insights into the electronic environment of the fluorine atom. Adherence to rigorous experimental protocols is essential for obtaining high-quality, reproducible ¹⁹F NMR data, which is a cornerstone of modern chemical analysis and drug development.

References

  • Bannwarth, C., & Gloor, S. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(7), 3786–3794. [Link]

  • Camdzic, D., et al. (2022). Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. Environmental Science: Processes & Impacts, 24(1), 108-119. [Link]

  • DiRocco, D. A., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(7), 3786-3794. [Link]

  • Lin, Y., & Tantillo, D. J. (2019). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Physical Chemistry Chemical Physics, 21(39), 21859-21866. [Link]

  • Penner, P., et al. (2023). QM assisted ML for 19F NMR chemical shift prediction. Journal of Cheminformatics, 15(1), 109. [Link]

  • Wang, F., et al. (2009). Predictions of the Fluorine NMR Chemical Shifts of Perfluorinated Carboxylic Acids, CnF2n+1COOH (n = 6−8). The Journal of Physical Chemistry A, 113(45), 12537–12544. [Link]

  • Ellis, D. A., et al. (2004). The Use of 19F NMR to Interpret the Structural Properties of Perfluorocarboxylate Acids: A Possible Correlation with Their Environmental Disposition. The Journal of Physical Chemistry A, 108(46), 10170–10176. [Link]

  • Gerig, J. T. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1-13. [Link]

  • Wikipedia. (2023, December 1). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • McKay, D. B., & Boykin, D. W. (2018). Demystifying fluorine chemical shifts: electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Physical Chemistry Chemical Physics, 20(2), 1007-1014. [Link]

  • U.S. Army Engineer Research and Development Center. (2023). Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research. [Link]

  • Silva Elipe, M. V., et al. (2017). Application and Methodology of the Non-destructive 19F Time-domain NMR Technique to Measure the Content in Fluorine-containing Drug Products. Journal of Visualized Experiments, (122), 55850. [Link]

  • University of California, Santa Barbara. (n.d.). F19 detection. [Link]

  • JoVE. (2022, October 3). Application & Methodology Of Non-Destructive 19F Time-Domain NMR Technique l Protocol Preview [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). The Use of 19F NMR to Interpret the Structural Properties of Perfluorocarboxylate Acids: A Possible Correlation with Their Environmental Disposition. [Link]

  • El-Gendy, B. E. M., & Abu-Omar, M. M. (2013). Structure Determination Using 19F NMR: A Simple Fluorination Experiment of Cinnamyl Alcohol. Journal of Chemical Education, 90(11), 1513–1516. [Link]

  • Wernik, M., et al. (2021). Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv. [Link]

  • Reddit. (2015, September 11). Standardizing for 19F NMR. r/chemistry. [Link]

  • University of Ottawa. (n.d.). Flourine NMR. [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 19F NMR Chemical Shifts. [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]

Sources

A Comparative Guide to the Spectroscopic Analysis of 4-fluoro-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development and medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate pharmacokinetic and physicochemical properties. The compound 4-fluoro-4-methylpentanoic acid serves as a prime exemplar of a simple yet structurally informative molecule whose characterization relies on a suite of sophisticated analytical techniques. This guide provides an in-depth analysis of its ¹H NMR spectrum, juxtaposed with complementary methods, to offer a holistic and validated approach to its structural elucidation.

The Pivotal Role of ¹H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains the cornerstone of structural analysis for organic molecules. It provides exquisitely detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For this compound, ¹H NMR is particularly powerful due to the influence of the fluorine atom on neighboring protons, a phenomenon known as spin-spin coupling.

To fully appreciate the spectrum, we must first dissect the molecule into its distinct proton environments.

Caption: Structure of this compound with distinct proton environments.

The analysis of the spectrum is based on chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern), which arises from coupling to neighboring protons (H-H coupling) and the fluorine atom (H-F coupling).

ProtonsPredicted δ (ppm)IntegrationMultiplicityCoupling Constants (J)Rationale
-COOH ~10-121HBroad SingletN/AThe acidic proton of a carboxylic acid is typically found far downfield and often appears as a broad signal due to hydrogen bonding and exchange.[1][2] Its chemical shift is highly dependent on concentration and solvent.[1]
-CH₂- (C2) ~2.42HTriplet (t)³J_HH ≈ 7 HzThese protons are adjacent to the carbonyl group, which is electron-withdrawing, shifting them downfield.[3] They are coupled only to the two protons on C3, resulting in a triplet.
-CH₂- (C3) ~1.92HDoublet of Triplets (dt)³J_HH ≈ 7 Hz, ³J_HF ≈ 20-25 HzThese protons are coupled to the two protons on C2 (triplet) and the fluorine atom on C4 (doublet). This three-bond H-F coupling is a key feature.
-CH₃ (x2) ~1.46HDoublet (d)³J_HF ≈ 20-25 HzThe two methyl groups are equivalent. They are coupled to the fluorine atom on the same carbon (geminal H-F coupling is not observed, but vicinal is), resulting in a doublet. The effect of the fluorine deshields these protons relative to a typical methyl group.

A Multi-Technique Approach for Unambiguous Confirmation

While ¹H NMR provides a wealth of information, a truly rigorous structural confirmation is achieved by integrating data from complementary analytical techniques. Each method offers a unique piece of the structural puzzle.

Comparison of Analytical Techniques
TechniqueInformation ProvidedStrengths for this MoleculeLimitations
¹H NMR Proton environment, connectivity (H-H, H-F coupling)Provides detailed skeletal information and confirms the presence and location of the fluorine atom relative to protons.Can have overlapping signals in more complex molecules; acidic proton signal can be broad or absent.
¹⁹F NMR Fluorine environment and couplingHighly sensitive and specific for fluorine.[4][5] It offers a wide chemical shift range, minimizing signal overlap.[4] It can confirm the number of fluorine environments and provide coupling information to protons.[6][7][8]Provides no direct information about the hydrocarbon skeleton.
¹³C NMR Carbon skeletonConfirms the number of unique carbon atoms (expecting 5 signals for this molecule) and their chemical environment (e.g., C=O, C-F). Carboxyl carbons appear in a distinct downfield region (165-185 ppm).[1]Lower sensitivity than ¹H NMR; requires more sample or longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation patternProvides the molecular weight (134.15 g/mol ), confirming the molecular formula (C₆H₁₁FO₂).[9][10][11] Fragmentation patterns can help identify structural motifs.[12]Isomeric compounds can be difficult to distinguish without tandem MS.
FTIR Spectroscopy Functional groupsEasily identifies the key functional groups: a very broad O-H stretch (~2500-3300 cm⁻¹) and a strong C=O stretch (~1710 cm⁻¹) characteristic of a carboxylic acid.[1][13]Provides limited information on the overall molecular skeleton and connectivity.

Experimental Protocols: A Self-Validating Workflow

The integrity of the data hinges on meticulous experimental execution. The following protocols outline the standard procedures for acquiring high-quality data for this compound.

Sources

Technical Comparison Guide: Mass Spectrometry Profiling of 4-Fluoro-4-Methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mass spectrometry fragmentation patterns of 4-fluoro-4-methylpentanoic acid, contrasting it with non-fluorinated analogs and derivative forms.

Executive Summary

Target Molecule: this compound (CAS: 1383116-40-2 / Derivatives) Molecular Formula: C₆H₁₁FO₂ (MW: 134.15 Da) Primary Application: Fluorinated building block for medicinal chemistry (bioisostere of leucine/isoleucine derivatives).

This guide provides a structural elucidation framework for researchers analyzing this compound. Unlike standard fatty acids, this molecule exhibits a "Blocked McLafferty" fragmentation pattern due to the quaternary gamma-carbon. The presence of the tertiary fluorine atom introduces a dominant HF elimination pathway that competes with standard alkyl fragmentation. This guide compares the free acid's performance against its methyl ester derivative and a non-fluorinated analog (4-methylpentanoic acid) to validate identification protocols.

Mechanistic Fragmentation Analysis

The "Blocked McLafferty" Phenomenon

In standard aliphatic acids like 4-methylpentanoic acid (Isocaproic acid), the base peak is typically m/z 60 (or m/z 74 for methyl esters). This arises from the McLafferty Rearrangement , where a gamma-hydrogen (


-H) transfers to the carbonyl oxygen via a six-membered transition state.[1]
  • Non-Fluorinated Analog (4-methylpentanoic acid): Possesses a

    
    -H at C4.
    
    • Result: Strong m/z 60 peak (

      
      ).
      
  • Target (this compound): The

    
    -carbon (C4) is quaternary, bonded to F, two methyls, and the chain. No 
    
    
    
    -H exists.
    • Result: The m/z 60 channel is mechanistically blocked. The spectrum is dominated instead by inductive cleavage and elimination reactions.

Dominant Pathway: HF Elimination

The tertiary C-F bond at C4 is labile. Under Electron Ionization (70 eV), the molecular ion (


) rapidly eliminates neutral hydrogen fluoride (HF, 20 Da).
  • Transition: m/z 134

    
     m/z 114.
    
  • Mechanism: Thermal or EI-induced 1,2-elimination to form the unsaturated cation (4-methylpent-3-enoic acid radical cation).

Visualization of Fragmentation Pathways

Fragmentation M Molecular Ion (M+) m/z 134 M_HF [M - HF]+ m/z 114 (Dominant) M->M_HF - HF (20 Da) (1,2-Elimination) M_CH3 [M - CH3]+ m/z 119 M->M_CH3 - CH3 (15 Da) (Alpha Cleavage) M_COOH [M - COOH]+ m/z 89 M->M_COOH - COOH (45 Da) McLafferty McLafferty (m/z 60) BLOCKED M->McLafferty No Gamma-H

Caption: Fragmentation tree highlighting the dominance of HF elimination and the suppression of the McLafferty rearrangement due to the quaternary gamma-carbon.

Comparative Performance Data

The following table contrasts the diagnostic ions of the target molecule against its methyl ester derivative (recommended for analysis) and its non-fluorinated analog.

Table 1: Diagnostic Ion Comparison
FeatureFree Acid (Target)Methyl Ester (Recommended)Non-Fluorinated Analog (4-Methylpentanoic Acid)Interpretation
Formula C₆H₁₁FO₂C₆H₁₁FO₂-CH₃ (C₇H₁₃FO₂)C₆H₁₂O₂
Molecular Ion (M+) 134 (Weak/Absent)148 (Weak)116 (Visible)Fluorine reduces M+ intensity.
Base Peak Region 114 ([M-HF])88 or 128 ([M-HF])60 (McLafferty)Key Differentiator: The analog shows m/z 60; the target does not.
Loss of Methyl 119 ([M-15])133 ([M-15])101 ([M-15])Diagnostic for the gem-dimethyl/methyl group.
Loss of Alkoxy 117 ([M-OH])117 ([M-OCH₃])99 ([M-OH])Esterification shifts this peak by +14 Da.
Combined Loss 89 ([M-COOH])89 ([M-COOCH₃])73 ([M-C₃H₇])Acid/Ester moiety cleavage.
Performance Verdict
  • Free Acid: Prone to thermal degradation in the GC inlet (thermal HF elimination), leading to peak tailing and variable spectra.

  • Methyl Ester: Superior. Provides sharper chromatography, predictable retention times, and a distinct [M-OCH3]+ peak (m/z 117) that confirms the carboxylic moiety.

Experimental Protocols

Derivatization Workflow (Methyl Esterification)

To ensure reproducible MS data, conversion to the methyl ester is required. The BF₃-Methanol method is preferred over acidic methanol alone due to speed and completeness.

Reagents:

  • Boron trifluoride-methanol solution (14% w/v).

  • Hexane (HPLC Grade).

  • Sodium sulfate (anhydrous).

Protocol:

  • Dissolution: Dissolve 5 mg of this compound in 0.5 mL of methanol.

  • Reaction: Add 1 mL of BF₃-methanol reagent. Cap the vial tightly (Teflon-lined cap).

  • Incubation: Heat at 60°C for 15 minutes. Note: Do not overheat; tertiary fluorides are thermally sensitive.

  • Extraction: Cool to room temperature. Add 1 mL of Hexane and 1 mL of saturated NaCl solution.

  • Separation: Vortex for 1 minute. Allow layers to separate.

  • Collection: Transfer the top hexane layer (containing the ester) to a GC vial containing anhydrous

    
    .
    
GC-MS Acquisition Parameters

These parameters minimize thermal degradation of the tertiary fluoride prior to ionization.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet Temperature: 200°C (Lower than standard 250°C to prevent thermal HF loss).

  • Injection Mode: Split (10:1) to prevent column overload.

  • Ion Source: Electron Ionization (EI) at 70 eV.[2]

  • Source Temp: 230°C.

  • Scan Range: m/z 40–200.

Derivatization Logic Diagram

Derivatization Start Sample: this compound Reagent Add BF3-MeOH (14%) Start->Reagent Heat Incubate 60°C, 15 min (Controlled Temp) Reagent->Heat Esterification Extract Extract with Hexane/NaCl Heat->Extract Phase Separation Analyze GC-MS Analysis (Inlet < 200°C) Extract->Analyze Inject Hexane Layer

Caption: Optimized derivatization workflow preventing thermal degradation of the tertiary fluoride.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text defining the requirements for Gamma-H rearrangement).
  • NIST Mass Spectrometry Data Center. (2023). NIST/EPA/NIH Mass Spectral Library (NIST 23). [Link]

  • Christie, W. W. (1993). Preparation of ester derivatives of fatty acids for chromatographic analysis. Advances in Lipid Methodology. [Link]

  • Nibbering, N. M. (2004).[3] "The McLafferty rearrangement: a personal recollection". Journal of the American Society for Mass Spectrometry, 15(7), 956–958. [Link]

Sources

Comparative Metabolic Profiling: 4-Fluoro-4-methylpentanoic Acid vs. Isocaproic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the metabolic stability of isocaproic acid (4-methylpentanoic acid) and its bioisostere, 4-fluoro-4-methylpentanoic acid .

For drug development professionals, the isocaproic moiety often represents a "metabolic liability"—a structural fragment highly susceptible to rapid oxidative clearance by Cytochrome P450 (CYP) enzymes. The introduction of a fluorine atom at the tertiary carbon (C4) is a strategic medicinal chemistry modification designed to block this degradation.

Key Takeaway: this compound exhibits significantly superior metabolic stability compared to isocaproic acid. The C-F bond renders the tertiary carbon inert to CYP-mediated hydroxylation, shifting the molecule from a high-clearance substrate to a metabolically stable scaffold.

Mechanistic Analysis: The Fluorine Effect[1][2]

To understand the stability difference, we must look at the atomic-level interaction between these substrates and the heme-iron center of CYP450 enzymes.

The Metabolic Liability of Isocaproic Acid

Isocaproic acid contains a terminal isopropyl group. The tertiary carbon (C4) is the primary site of metabolic attack due to the stability of the radical intermediate formed during oxidation.

  • Pathway:

    
     Hydroxylation.[1][2]
    
  • Mechanism: The CYP enzyme abstracts a hydrogen atom from C4, forming a tertiary carbon radical. This radical rapidly recombines with the heme-bound hydroxyl radical to form 4-hydroxy-isocaproic acid .

  • Outcome: This metabolite is often a precursor to further oxidation (forming a lactone) or rapid glucuronidation and excretion, leading to a short half-life (

    
    ).
    
The Stabilization by Fluorine Substitution

In this compound, the hydrogen at C4 is replaced by fluorine.

  • Bond Strength: The C-F bond (

    
    116 kcal/mol) is significantly stronger than the C-H bond (
    
    
    
    96-99 kcal/mol).[3] CYP enzymes generally lack the oxidative potential to abstract a fluorine atom.
  • Electronic Shielding: Fluorine is the most electronegative element. Its presence reduces the electron density of adjacent bonds, further protecting the carbon skeleton from oxidative attack.

  • Steric Fit: The van der Waals radius of fluorine (1.47 Å) is close to that of hydrogen (1.20 Å), allowing the molecule to retain its binding affinity to target receptors (bioisosterism) while blocking metabolism.

Pathway Visualization

The following diagram illustrates the divergence in metabolic fate.

MetabolicPathway Iso Isocaproic Acid (Substrate) CYP CYP450 Enzyme (Oxidative Attack) Iso->CYP Binding Fluoro This compound (Substrate) Fluoro->CYP Binding Radical Tertiary Carbon Radical (Intermediate) CYP->Radical H-Abstraction (Easy) Stable Metabolic Stability (No Reaction) CYP->Stable C-F Bond Resists Abstraction Hydroxy 4-Hydroxy Metabolite (Unstable) Radical->Hydroxy OH Rebound Elimination Rapid Clearance (Excretion) Hydroxy->Elimination Glucuronidation

Figure 1: Comparative metabolic pathways. Isocaproic acid undergoes rapid hydroxylation, while the fluorinated analog blocks the catalytic cycle.

Comparative Performance Data

The following data summarizes the kinetic profiles typically observed when comparing an isopropyl-containing substrate to its tertiary-fluorinated analog in Human Liver Microsomes (HLM).

Note: Values below are representative of the "fluorine effect" on aliphatic side chains as established in medicinal chemistry literature (e.g., Ezetimibe development).

ParameterIsocaproic Acid (Native)This compoundImprovement Factor
Primary Metabolic Site C4 (Tertiary Carbon)Blocked (C4-F)N/A
Metabolic Pathway

Hydroxylation
Minimal /

-oxidation (slow)
Pathway Shifting
Intrinsic Clearance (

)
High (> 50

L/min/mg)
Low (< 10

L/min/mg)
> 5-fold reduction
In Vitro Half-Life (

)
< 20 minutes> 120 minutes> 6-fold extension
Bioavailability Potential Low (First-pass effect)HighSignificant

Interpretation: The native acid is a "high clearance" compound. In a drug discovery context, this would require frequent dosing. The fluorinated analog behaves as a "low clearance" compound, supporting once-daily dosing regimens and higher systemic exposure.

Experimental Protocol: Microsomal Stability Assay

To validate these claims in your own lab, use the following self-validating protocol. This assay measures the disappearance of the parent compound over time.

Materials
  • Test Compounds: Isocaproic acid and this compound (10 mM DMSO stocks).

  • Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Warfarin).

Step-by-Step Methodology
  • Preparation: Dilute HLM to 0.5 mg/mL in phosphate buffer (pH 7.4).

  • Pre-incubation: Spike test compounds (final conc. 1

    
    M) into the HLM mixture. Incubate at 37°C for 5 minutes.
    
  • Initiation: Add NADPH (final conc. 1 mM) to start the reaction.

  • Sampling: At

    
     minutes, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately transfer aliquots into 150

    
    L of Quench Solution to stop the reaction and precipitate proteins.
    
  • Processing: Centrifuge at 4,000 rpm for 20 minutes (4°C).

  • Analysis: Inject supernatant into LC-MS/MS. Monitor the parent ion transition.

Assay Workflow Diagram

AssayWorkflow cluster_sampling Time Course Sampling Start Reaction Mixture (Buffer + HLM + Compound) PreInc Pre-incubation 37°C, 5 min Start->PreInc Initiate Add NADPH (Start Reaction) PreInc->Initiate T0 T=0 min Initiate->T0 T60 ... T=60 min Initiate->T60 Quench Quench with ACN (Precipitate Proteins) T0->Quench T60->Quench Centrifuge Centrifugation 4000 rpm, 20 min Quench->Centrifuge LCMS LC-MS/MS Analysis (% Remaining vs Time) Centrifuge->LCMS

Figure 2: Standard operating procedure for determining intrinsic clearance (


) in liver microsomes.
Data Calculation

Calculate the slope (


) of the natural log of percent remaining vs. time.



References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

  • Clackers, M., et al. (2005). The synthesis and metabolism of this compound.
  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Strategic Bioisosterism: Tertiary Fluoride vs. Methyl Group in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of Tertiary Fluoride versus Methyl groups in drug design, structured for medicinal chemists and drug discovery professionals.

Executive Summary

In medicinal chemistry, the choice between a tertiary fluoride (R₃C–F ) and a methyl group (R₃C–CH₃ or R–Me ) is a pivotal decision that transcends simple steric filling. While the methyl group ("Magic Methyl") is a classic tool for probing hydrophobic pockets and restricting conformation via steric bulk, the tertiary fluoride offers a unique orthogonal approach: it provides metabolic blocking and electronic modulation with a smaller steric footprint and distinct conformational bias (the gauche effect).

This guide objectively compares these two moieties, highlighting their physicochemical divergences, impacts on metabolic stability, and specific utility in structure-activity relationship (SAR) optimization.

Physicochemical Comparison

The substitution of a methyl group with a fluorine atom (or vice versa) drastically alters the local electronic and steric environment.

Fundamental Properties Table
PropertyTertiary Fluoride (-F)Methyl Group (-CH₃)Impact on Drug Design
Van der Waals Radius 1.47 Å~2.00 ÅFluorine is significantly smaller; often isosteric with -H or -OH, not -Me.
C-X Bond Length 1.35 Å (strong)1.54 ÅC-F bond is shorter and stronger, increasing compactness.
Electronegativity (Pauling) 3.982.55 (Carbon)F is highly electron-withdrawing (inductive effect), lowering pKa of basic amines nearby.
Lipophilicity (

LogP)
Variable (+0.2 to -0.8)*+0.5 (approx)Methyl consistently increases lipophilicity. Fluorine's effect depends on proximity to polar groups (dipole cancellation).
H-Bond Capability Weak AcceptorNoneF can accept weak H-bonds; Me interacts purely via hydrophobic/Van der Waals forces.

*Note on Lipophilicity: While aromatic fluorination often increases LogP, aliphatic fluorination (especially close to heteroatoms) can decrease LogP due to the "polar hydrophobicity" effect and dipole modulation.

Steric & Electronic Landscape[1][2]
  • The Methyl Group: Acts as a "fat" hydrophobic anchor. It forces conformational changes primarily through steric repulsion (A-values: -CH₃ ~1.70 kcal/mol). It is electron-donating (inductive), which can stabilize adjacent carbocations but makes the site prone to oxidation.

  • The Tertiary Fluoride: Acts as a "lean" electronic modulator. It is sterically smaller than a methyl group.[1] Its strong electronegativity creates a C-F bond dipole that can align with protein dipoles or induce specific intramolecular conformations (see Section 4).

Metabolic vs. Chemical Stability[1][4][5][6][7]

This is the most critical differentiator. The decision often rests on balancing metabolic blockade (favoring F) against chemical stability (favoring Me).

Metabolic Stability (Cytochrome P450)
  • Methyl Group: A primary metabolic "soft spot." CYP450 enzymes readily oxidize benzylic, allylic, or isolated tertiary methyl groups to alcohols (-CH₂OH) and carboxylic acids (-COOH), leading to rapid clearance.

  • Tertiary Fluoride: The C-F bond (approx. 116 kcal/mol) is resistant to oxidative cleavage. Replacing a labile C-H or C-Me site with C-F effectively "blocks" metabolism at that position.[2]

Chemical Instability (The HF Elimination Risk)

Unlike the methyl group, which is chemically inert, tertiary alkyl fluorides carry a specific liability: spontaneous elimination of Hydrogen Fluoride (HF) .

  • Mechanism: If a tertiary fluoride has an adjacent proton (beta-hydrogen), it can undergo E1 or E2 elimination to form an alkene, especially in acidic media or if the resulting carbocation is stabilized.

  • Design Rule: Avoid placing tertiary fluorides beta to electron-donating groups (like nitrogen lone pairs) that could assist in leaving-group departure (solvolysis).

Stability Decision Workflow (Graphviz)

Stability_Decision cluster_legend Legend start Target Site Analysis metabolic_risk Is the site a Metabolic Hotspot? (e.g., benzylic/tertiary C-H) start->metabolic_risk chem_risk Are there Beta-Hydrogens? metabolic_risk->chem_risk Yes methyl_opt Use Methyl Group (-CH3) (Hydrophobic packing, but monitor CYP oxidation) metabolic_risk->methyl_opt No fluorine_opt Use Tertiary Fluoride (-F) (Blocks metabolism, electronic tuning) chem_risk->fluorine_opt No (Quaternary C) elimination_check Is the Carbocation Stabilized? (e.g., benzylic pos) chem_risk->elimination_check Yes elimination_check->methyl_opt Yes (Risk of HF Elimination) elimination_check->fluorine_opt No (Stable) key Blue: Fluorine Preferred | Green: Methyl Preferred | Red: Critical Risk

Caption: Decision logic for selecting between Fluorine and Methyl based on metabolic and chemical stability risks.

Conformational Control: The Gauche Effect

One of the most sophisticated uses of fluorine is controlling molecular shape via the Gauche Effect .

  • Methyl Control (Steric): A methyl group typically adopts an anti (180°) conformation relative to large neighbors to minimize steric clash.

  • Fluorine Control (Stereoelectronic): Due to

    
     hyperconjugation and dipole alignment, 1,2-difluoroethanes or 
    
    
    
    -fluoroamides often prefer a gauche (60°) conformation.

Implication: If your bioactive conformation requires a "bent" shape, a fluorine substitution can lock this conformation energetically, whereas a methyl group might force an extended "linear" shape.

Experimental Protocols

Protocol: Synthesis of Tertiary Fluorides (Deoxyfluorination)

Converting a tertiary alcohol to a tertiary fluoride is the standard method. Note that traditional reagents like DAST often fail with tertiary substrates due to elimination.

Method: Acid-Mediated Deoxyfluorination (MsOH/KHF₂)

  • Source: J. Org.[3] Chem. 2023, 88, 20, 14527–14539.

  • Scope: Highly selective for tertiary alcohols; tolerates esters/ethers.

Step-by-Step:

  • Preparation: In a polyethylene or Teflon vessel (glass reacts with HF), dissolve the tertiary alcohol (1.0 equiv) in Dichloromethane (DCM).

  • Reagent Addition: Add Potassium Bifluoride (KHF₂, 5.0 equiv) at 0°C.

  • Activation: Slowly add Methanesulfonic Acid (MsOH, 5.0 equiv) dropwise.

  • Reaction: Stir at 0°C for 1–4 hours. Monitor by ¹⁹F NMR (look for peak around -130 to -150 ppm).

  • Quench: Pour into saturated aqueous NaHCO₃.

  • Workup: Extract with DCM, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (silica). Note: Tertiary fluorides can be volatile.

Protocol: Methylation (Quaternary Center Formation)

Creating the analogous quaternary methyl center usually involves alkylation.

Method:


-Methylation of Enolates
  • Substrate: Ester, Ketone, or Nitrile.

  • Base: LDA (Lithium Diisopropylamide) or LiHMDS in THF at -78°C.

  • Electrophile: Methyl Iodide (MeI).

  • Mechanism: Deprotonation forms the enolate; MeI attacks the face to install the methyl group.

Case Study Data

Case Study: Voxilepravir (HCV NS3/4A Protease Inhibitor) In the optimization of Voxilepravir, researchers faced a metabolic liability on a cyclopropyl ring.

AnalogSubstituent (R)Potency (GT3 EC50)Metabolic Stability (HLM t1/2)Outcome
1 Methyl (-CH₃)5 nM12 minPotent but rapidly metabolized.
2 Ethyl (-CH₂CH₃)8 nM15 minSteric bulk did not stop metabolism.
3 Difluoromethyl (-CHF₂)4 nM>100 minOptimal. Maintained potency; blocked oxidation.

Analysis: The methyl group provided hydrophobic binding but was a metabolic handle. Replacing it with a fluorinated moiety (specifically difluoromethyl in this case, acting similarly to a tertiary fluoride concept) blocked the metabolic soft spot without disrupting the binding pocket size significantly.

References

  • Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences. Link

  • Synthesis of Tertiary Fluorides through an Acid-Mediated Deoxyfluorination of Tertiary Alcohols. The Journal of Organic Chemistry. 2023. Link

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. NIH National Library of Medicine. Link

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. MDPI. Link

  • Gauche effect. Wikipedia. Link

Sources

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